Product packaging for Metolachlor-d6(Cat. No.:CAS No. 1219803-97-0)

Metolachlor-d6

Cat. No.: B587433
CAS No.: 1219803-97-0
M. Wt: 289.83 g/mol
InChI Key: WVQBLGZPHOPPFO-XCPSXBTFSA-N
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Description

Metolachlor-d6, also known as this compound, is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 289.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22ClNO2 B587433 Metolachlor-d6 CAS No. 1219803-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i3D3,10D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBLGZPHOPPFO-XCPSXBTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC)N(C1=C(C=CC=C1CC)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401010012
Record name Metolachlor-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219803-97-0
Record name Metolachlor-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Metolachlor-d6: A Technical Guide to its Application as an Internal Standard in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the critical role of Metolachlor-d6 in modern analytical research. Primarily utilized as an internal standard, this deuterated analog of the widely used herbicide Metolachlor is indispensable for the accurate quantification of its parent compound and associated metabolites in complex environmental and biological matrices. Its application significantly enhances the reliability and precision of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Core Application: Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a powerful analytical technique for quantitative analysis. By introducing a known quantity of the isotopically labeled standard into a sample, variations in sample preparation, chromatographic separation, and instrument response can be effectively normalized. This is because the deuterated standard exhibits nearly identical chemical and physical properties to the native analyte, ensuring it behaves similarly throughout the analytical process. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling precise ratiometric quantification.

This technique is crucial for a variety of research applications, including:

  • Environmental Monitoring: Accurately determining the concentration of Metolachlor and its degradation products in water and soil samples.[1][2][3][4]

  • Metabolism Studies: Investigating the metabolic fate of Metolachlor in organisms by tracing the formation of its metabolites.[5]

  • Food Safety Analysis: Quantifying residue levels in agricultural products to ensure compliance with regulatory limits.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the analysis of Metolachlor using this compound as an internal standard, compiled from various analytical methodologies.

Table 1: LC-MS/MS Parameters for Metolachlor Analysis

ParameterValueReference
Precursor Ion (m/z)284.1
Product Ion 1 (m/z)252.1
Product Ion 2 (m/z)176.1
Collision Energy (V)Varies by instrument
Limit of Quantification (LOQ) in Water0.075 - 0.10 ppb
Limit of Detection (LOD) in Water0.05 ppb

Table 2: GC-MS Parameters for Metolachlor Analysis

ParameterValueReference
Monitored Ion 1 (m/z)238
Monitored Ion 2 (m/z)240
Retention TimeVaries by column and conditions
Limit of Detection (LOD) in Soil0.5 ppb
Limit of Detection (LOD) in Water0.05 ppb

Experimental Protocols and Workflows

The accurate quantification of Metolachlor using this compound involves a multi-step process, from sample collection and preparation to instrumental analysis.

Sample Preparation for Water Analysis

A common procedure for the analysis of Metolachlor in water samples involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

Sample_Prep_Water cluster_0 Sample Collection & Fortification cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation WaterSample Water Sample Collection Spike Spike with This compound WaterSample->Spike Condition Condition C18 SPE Cartridge Spike->Condition Load Load Spiked Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Organic Solvent Wash->Elute Evaporate Evaporate to Near Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Fig. 1: Workflow for Water Sample Preparation
Isotope Dilution Mass Spectrometry Analysis

Following sample preparation, the extract is injected into an LC-MS/MS or GC-MS system. The instrument is operated in a mode that allows for the simultaneous monitoring of the characteristic mass-to-charge ratios (m/z) of both Metolachlor and this compound.

IDMS_Workflow cluster_0 Chromatographic Separation cluster_1 Mass Spectrometric Detection cluster_2 Data Analysis Injection Inject Sample Extract Separation LC or GC Separation Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization MassAnalysis Mass Analysis (e.g., QqQ) Ionization->MassAnalysis Detection Detection of Ions MassAnalysis->Detection PeakIntegration Peak Area Integration (Analyte & Internal Standard) Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio PeakIntegration->RatioCalculation Quantification Quantify using Calibration Curve RatioCalculation->Quantification

Fig. 2: Isotope Dilution Mass Spectrometry Workflow

The concentration of Metolachlor in the original sample is then determined by comparing the ratio of the peak area of the native analyte to that of the deuterated internal standard against a calibration curve prepared with known concentrations of both compounds.

Signaling Pathways and Logical Relationships

The use of this compound is fundamentally based on the principles of isotope dilution. The logical relationship for accurate quantification is depicted below.

Logical_Relationship Unknown Unknown Metolachlor Concentration in Sample Ratio_Measured Measured Peak Area Ratio (Metolachlor / this compound) Unknown->Ratio_Measured Known_IS Known Amount of This compound Added Known_IS->Ratio_Measured Calculated_Conc Calculated Metolachlor Concentration Ratio_Measured->Calculated_Conc Calibration_Curve Calibration Curve (Known Concentrations vs. Ratios) Calibration_Curve->Calculated_Conc

Fig. 3: Logical Diagram of Quantification

References

Metolachlor-d6 (CAS Number 1219803-97-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor-d6 is the deuterated analog of Metolachlor, a widely used chloroacetanilide herbicide. Its primary application in scientific research is as an internal standard for the accurate quantification of Metolachlor in various environmental and biological matrices.[1][2] The incorporation of six deuterium atoms into the propyl group of the molecule provides a distinct mass difference, enabling precise and reliable measurements through mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides an in-depth overview of the physicochemical properties, synthesis, spectroscopic data, and analytical applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 1219803-97-0[3]
Molecular Formula C₁₅H₁₆D₆ClNO₂[4]
Molecular Weight 289.83 g/mol [3]
IUPAC Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide
Synonyms Metolachlor D6 (propyl D6), (+/-)-Metolachlor-d6 (propyl-d6)
Physical State Pale Yellow Oil
Melting Point -62 °C
Boiling Point 100 °C
Storage Temperature -20°C

Synthesis and Purification

  • Reductive Amination: Reaction of 2-ethyl-6-methylaniline with a deuterated analog of methoxyacetone, followed by reduction.

  • Acylation: Acylation of the resulting secondary amine with chloroacetyl chloride.

The key to synthesizing this compound lies in the use of a deuterated precursor for the methoxypropylamine side chain.

A plausible synthetic pathway is illustrated in the diagram below:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-ethyl-6-methylaniline 2-ethyl-6-methylaniline Intermediate_Amine N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)-2-ethyl-6-methylaniline 2-ethyl-6-methylaniline->Intermediate_Amine Reductive Amination Deuterated_Methoxyacetone Methoxyacetone-d6 Deuterated_Methoxyacetone->Intermediate_Amine This compound This compound Intermediate_Amine->this compound Acylation with Chloroacetyl Chloride

Caption: Plausible synthetic pathway for this compound.

Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography, to ensure high purity required for its use as an analytical standard.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and confirmation of this compound.

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its deuterated mass. The fragmentation pattern is similar to that of Metolachlor, with characteristic shifts in fragment ions containing the deuterated propyl group. This mass shift is the basis for its use in isotope dilution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available ¹H NMR spectrum for this compound is not available, it is expected to show a significant reduction in signal intensity and complexity in the region corresponding to the propyl protons compared to the non-deuterated standard. The absence of signals from the deuterated positions confirms the isotopic labeling. The ¹³C NMR spectrum would show signals for all carbon atoms, with those directly bonded to deuterium potentially exhibiting altered splitting patterns and chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be very similar to that of Metolachlor, with the primary difference being the appearance of C-D stretching vibrations, typically in the range of 2100-2250 cm⁻¹, which are absent in the spectrum of the non-deuterated compound.

Experimental Protocols: Application as an Internal Standard

This compound is predominantly used as an internal standard in isotope dilution methods for the quantification of Metolachlor in various matrices. The general workflow for such an analysis is outlined below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample_Collection Sample Collection (e.g., Water, Soil) Spiking Spiking with this compound Sample_Collection->Spiking Extraction Extraction (e.g., SPE, LLE) Spiking->Extraction Concentration Concentration Extraction->Concentration Injection Injection into GC-MS or LC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Isotope Dilution Detection->Quantification

Caption: General workflow for the analysis of Metolachlor using this compound as an internal standard.

Detailed Methodology for Water Sample Analysis

The following is a representative protocol for the determination of Metolachlor in water samples using this compound as an internal standard, adapted from established environmental analytical methods.

1. Sample Preparation:

  • Collect a known volume of water sample (e.g., 500 mL).
  • Fortify the sample with a known amount of this compound stock solution to achieve a final concentration relevant to the expected analyte concentration.
  • Perform solid-phase extraction (SPE) using a C18 cartridge to extract both the analyte and the internal standard.
  • Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., ethyl acetate or methanol).
  • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. Instrumental Analysis (LC-MS/MS):

  • Chromatographic Conditions:
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometric Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Metolachlor: Monitor specific precursor-to-product ion transitions.
  • This compound: Monitor the corresponding mass-shifted precursor-to-product ion transitions.

3. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of Metolachlor and a constant concentration of this compound.
  • Plot the ratio of the peak area of Metolachlor to the peak area of this compound against the concentration of Metolachlor.
  • Calculate the concentration of Metolachlor in the unknown sample by using the measured peak area ratio and the calibration curve.

Applications in Research and Development

The use of this compound as an internal standard is critical in a variety of research fields:

  • Environmental Monitoring: Accurately quantifying Metolachlor residues in soil, groundwater, and surface water to assess environmental contamination and fate.

  • Food Safety: Determining Metolachlor residues in agricultural products to ensure compliance with regulatory limits.

  • Toxicology Studies: Precisely measuring the concentration of Metolachlor in biological samples during toxicological and pharmacokinetic studies.

  • Drug Metabolism Studies: Although not a pharmaceutical itself, the principles of using deuterated standards are directly applicable to drug development, where they are used to study the metabolism and pharmacokinetics of drug candidates.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring accurate and reliable quantification of the herbicide Metolachlor. Its well-defined physicochemical properties and the established analytical workflows utilizing it as an internal standard in mass spectrometry-based methods ensure high-quality data in environmental, agricultural, and toxicological research. The ability to perform precise quantification through isotope dilution makes this compound a critical component in ensuring food safety and monitoring environmental quality.

References

Synthesis and Isotopic Purity of Metolachlor-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Metolachlor-d6. This compound serves as a crucial internal standard for the quantitative analysis of Metolachlor, a widely used herbicide, in various matrices. This guide details a proposed synthetic pathway, outlines state-of-the-art analytical methodologies for determining isotopic enrichment, and presents data in a clear, structured format for easy interpretation.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process adapted from established methods for the synthesis of unlabeled Metolachlor.[1] The key to producing the deuterated analog is the use of a deuterated starting material, specifically acetone-d6, to introduce the deuterium labels into the methoxypropyl moiety of the final molecule.

Proposed Synthetic Pathway

The proposed synthesis involves two primary stages:

  • Reductive Amination: Reaction of 2-ethyl-6-methylaniline with 1-methoxypropan-2-one-1,1,1,3,3,3-d6 to form the intermediate N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl-1,1,1,3,3,3-d6)amine.

  • Acylation: Acylation of the deuterated intermediate with chloroacetyl chloride to yield this compound.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow Proposed Synthesis Workflow for this compound A 2-Ethyl-6-methylaniline C Reductive Amination A->C B 1-Methoxypropan-2-one-d6 B->C D N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl-d6)amine C->D F Acylation D->F E Chloroacetyl Chloride E->F G This compound F->G H Purification (e.g., Chromatography) G->H I Pure this compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on established procedures for the synthesis of unlabeled Metolachlor and general deuteration techniques.

Step 1: Reductive Amination

  • Reaction Setup: To a solution of 2-ethyl-6-methylaniline (1 equivalent) in a suitable solvent such as methanol or ethanol, add 1-methoxypropan-2-one-1,1,1,3,3,3-d6 (1.1 equivalents).

  • Catalyst Addition: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture at room temperature. The reaction can also be carried out under catalytic hydrogenation conditions using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction by the addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl-1,1,1,3,3,3-d6)amine.

Step 2: Acylation

  • Reaction Setup: Dissolve the crude deuterated amine from the previous step in a suitable aprotic solvent, such as dichloromethane or toluene, and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound as an internal standard. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Analytical Workflow

The following diagram outlines the workflow for the analysis of the isotopic purity of synthesized this compound.

Isotopic_Purity_Workflow Workflow for Isotopic Purity Analysis of this compound cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results A Synthesized this compound B High-Resolution Mass Spectrometry (HRMS) A->B C Nuclear Magnetic Resonance (NMR) Spectroscopy A->C D Isotopic Distribution Profile B->D E 1H and 2H NMR Spectra C->E F Calculation of Isotopic Purity (%) D->F E->F G Final Purity Assessment F->G

Caption: General workflow for determining the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as acetonitrile or methanol.

  • Instrumentation: Analyze the sample using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in the region of the expected molecular ion of this compound.

  • Data Analysis: Determine the relative intensities of the peaks corresponding to the unlabeled Metolachlor (M+0) and the deuterated isotopologues (M+1 to M+6). The isotopic purity is calculated based on the relative abundance of the desired M+6 ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuterium incorporation.

Experimental Protocol:

  • Sample Preparation: Dissolve a precise amount of the synthesized this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons at the positions where deuterium is expected and compare them to the integrals of protons at non-deuterated positions. A significant reduction in the integral of the target protons indicates successful deuteration.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • The presence of signals in the ²H NMR spectrum at the chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium. The integral of these signals can be used to quantify the level of deuteration.

Data Presentation

The quantitative data obtained from the synthesis and isotopic purity analysis should be summarized in clear and concise tables for easy comparison and interpretation.

Synthesis Data
ParameterExpected Value
Step 1: Reductive Amination
Yield> 80%
Purity (by GC-MS)> 95%
Step 2: Acylation
Yield> 85%
Overall Yield> 68%
Chemical Purity (by HPLC)> 98%
Isotopic Purity Data
Analytical TechniqueParameterExpected Result
HRMS Relative Abundance of M+6> 98%
Relative Abundance of M+0 to M+5< 2%
¹H NMR Integral of methoxypropyl protonsSignificantly reduced
²H NMR Presence of signals for D at methoxypropyl positionsConfirmed
Calculated Isotopic Purity Overall Isotopic Enrichment > 98%

This technical guide provides a framework for the synthesis and rigorous quality control of this compound. Adherence to these proposed protocols and analytical methods will ensure the production of a high-purity internal standard suitable for demanding research and analytical applications.

References

The Unseen Partner: A Technical Guide to Metolachlor-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, achieving accurate and reliable quantification of target analytes is paramount. This is especially true in complex matrices such as environmental samples or biological fluids, where variability in sample preparation and instrument response can introduce significant error. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, and for the widely used herbicide metolachlor, its deuterated analog, metolachlor-d6, serves as this crucial, unseen partner. This technical guide delves into the core mechanism of action of this compound as an internal standard, providing a comprehensive overview for researchers and professionals in the field.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is a direct application of isotope dilution mass spectrometry (IDMS). The fundamental principle lies in the near-identical physicochemical properties of a deuterated compound to its unlabeled counterpart. This compound, where six hydrogen atoms have been replaced by deuterium, behaves virtually identically to metolachlor during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.

However, due to the mass difference between hydrogen (1 amu) and deuterium (2 amu), this compound has a higher molecular weight than metolachlor. This mass difference is readily distinguished by a mass spectrometer, allowing for the simultaneous but separate detection of both the analyte (metolachlor) and the internal standard (this compound).

By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the analytical process, any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant despite variations in sample handling or instrument performance, leading to highly accurate and precise results.

Quantitative Data Summary

The following tables summarize the key quantitative data for metolachlor and this compound, essential for developing and validating analytical methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )
MetolachlorC₁₅H₂₂ClNO₂283.79
This compoundC₁₅H₁₆D₆ClNO₂289.83

Table 1: Physicochemical Properties of Metolachlor and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Metolachlor284.1176.2134.124 / 32
This compound290.1176.2137.1Not specified

Table 2: Exemplary LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions .[1] Note: Optimal collision energies may vary between instruments.

Chromatographic SystemMetolachlor Retention Time (min)This compound Retention Time (min)Comments
Liquid Chromatography~6.01Expected to be nearly identical to metolachlorCo-elution is a critical requirement for an ideal internal standard.[1]
Gas Chromatography~14.5Expected to be nearly identical to metolachlorCo-elution is also critical in GC-MS methods.

Table 3: Chromatographic Retention Times .

Experimental Protocols

A robust analytical method is underpinned by a well-defined experimental protocol. The following is a representative methodology for the analysis of metolachlor in water samples using this compound as an internal standard, based on common practices in environmental analysis.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Fortification: Collect a 50 mL water sample. Prior to extraction, spike the sample with a known concentration of this compound in a suitable solvent (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained metolachlor and this compound from the cartridge with 5 mL of methanol.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 10:90 acetonitrile:water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor and product ions for both metolachlor and this compound as detailed in Table 2.

    • Instrument Parameters: Optimize gas temperatures, gas flows, and ion optics for maximum sensitivity.

Visualizing the Workflow and Logic

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Spiking with this compound Spiking with this compound Sample Collection->Spiking with this compound Add known amount of IS Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Spiking with this compound->Solid-Phase Extraction (SPE) Concentration & Reconstitution Concentration & Reconstitution Solid-Phase Extraction (SPE)->Concentration & Reconstitution LC Separation LC Separation Concentration & Reconstitution->LC Separation Inject sample MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Co-elution Quantification Quantification MS/MS Detection->Quantification Measure signal ratio

Figure 1: Experimental workflow for metolachlor analysis.

Logical_Relationship cluster_ratio Ratio (Analyte/IS) A Variable loss during sample prep Variable instrument response C Constant Ratio A->C Signal B Proportional loss during sample prep Proportional instrument response B->C Signal

Figure 2: Principle of internal standard correction.

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of metolachlor. Its role as an internal standard, founded on the principles of isotope dilution mass spectrometry, allows for the effective correction of analytical variability. By understanding the core mechanism of its action and implementing robust, well-defined experimental protocols, researchers can ensure the generation of high-quality, reliable data in their scientific endeavors. This technical guide provides a foundational understanding and practical framework for the successful application of this compound in analytical methodologies.

References

physical and chemical properties of deuterated Metolachlor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of deuterated Metolachlor (Metolachlor-d6), its mechanism of action, and its primary application as an internal standard in analytical chemistry.

Introduction

Metolachlor is a widely used pre-emergent herbicide from the chloroacetanilide class, effective against annual grasses and certain broadleaf weeds in crops like corn, soybeans, and cotton.[1][2] Deuterated Metolachlor is a stable isotope-labeled version of the parent compound where six hydrogen atoms have been replaced by deuterium.[3] This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[4][5] Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation and analysis, allowing for accurate correction of procedural variability.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below, with data for unlabeled Metolachlor provided for comparison.

PropertyDeuterated Metolachlor (this compound)Unlabeled Metolachlor
CAS Number 1219803-97-051218-45-2
Molecular Formula C₁₅H₁₆D₆ClNO₂C₁₅H₂₂ClNO₂
Molecular Weight 289.83 g/mol 283.80 g/mol
Accurate Mass 289.1716 Da283.1390 Da
Appearance Neat (form not specified)Off-white to colorless liquid
Melting Point -62 °CNot specified
Boiling Point 100 °C (at unspecified low pressure)100 °C at 0.001 mmHg
Water Solubility Not specified; expected to be similar to unlabeled530 mg/L at 20 °C
Storage Temperature -20°CNot specified
Purity >95% (HPLC)Not applicable

Mechanism of Action

Deuteration does not alter the fundamental biochemical mechanism of the molecule. Metolachlor acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This is achieved by blocking the activity of fatty acid elongase enzymes, which are critical for building fatty acids with 20 or more carbons. These VLCFAs are essential components for forming cell membranes and the protective outer cuticle of the plant. By disrupting their production, Metolachlor halts the growth of roots and shoots in germinating weed seedlings, leading to their death before they can emerge from the soil.

The following diagram illustrates the biochemical pathway inhibited by Metolachlor.

G Figure 1. Metolachlor's Mechanism of Action cluster_pathway VLCFA Synthesis Pathway Acetyl-CoA Acetyl-CoA Fatty_Acid_Elongase Fatty Acid Elongase (Enzyme Complex) Acetyl-CoA->Fatty_Acid_Elongase C16/C18 Fatty Acids Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Elongase Elongation VLCFA Very-Long-Chain Fatty Acids (>C20) Fatty_Acid_Elongase->VLCFA Membranes Cell Membranes & Cuticle VLCFA->Membranes Essential Component Metolachlor Metolachlor / this compound Metolachlor->Fatty_Acid_Elongase Inhibition G Figure 2. Analytical Workflow Using this compound cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Collect Water Sample (e.g., 50 mL) B Spike with known amount of this compound (IS) A->B C Solid Phase Extraction (SPE) (e.g., C18 Cartridge) B->C D Elute & Concentrate Sample C->D E Inject into LC-MS/MS System D->E F Chromatographic Separation (Analyte and IS co-elute) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Measure Peak Area (Metolachlor & this compound) G->H I Calculate Peak Area Ratio (Analyte / IS) H->I J Quantify using Calibration Curve I->J

References

Metolachlor-d6 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of deuterated compounds like Metolachlor-d6 is paramount for ensuring laboratory safety and data integrity. This compound, a deuterated analog of the widely used herbicide Metolachlor, is primarily utilized in research settings for applications such as mass spectrometry-based analysis and metabolic studies.[1] This guide provides a comprehensive overview of the safety data and handling precautions for this compound, compiled from various safety data sheets (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[2] It is crucial to understand its GHS classification to handle it appropriately.

GHS Classification:

  • Acute Toxicity, Oral (Category 4)[3]

  • Acute Toxicity, Inhalation (Category 4)[3]

  • Skin Sensitization (Category 1)[4]

  • Hazardous to the aquatic environment, acute and long-term (Category 1)

Signal Word: Warning

Hazard Statements:

  • H302 + H332: Harmful if swallowed or if inhaled.

  • H317: May cause an allergic skin reaction.

  • H410: Very toxic to aquatic life with long-lasting effects.

The logical relationship of the relevant GHS pictograms is illustrated in the diagram below.

GHS_Pictograms cluster_main GHS Hazard Pictograms for this compound Health_Hazard Health_Hazard_Text Exclamation Mark (Harmful, Skin Sensitizer) Environment Environment_Text Environment (Hazardous to Aquatic Life)

GHS Pictograms for this compound

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper storage and handling.

PropertyValue
Molecular Formula C₁₅H₁₆D₆ClNO₂
Molecular Weight 289.83 g/mol
CAS Number 1219803-97-0
Appearance White to off-white solid or tan to brown oily liquid (for non-deuterated)
Solubility Slightly soluble in water. Soluble in most organic solvents.
Storage Temperature Recommended at -20°C or room temperature. Keep containers tightly closed in a dry, cool, and well-ventilated place.

Toxicological Data

The toxicological profile of Metolachlor is well-documented, and similar precautions should be taken for its deuterated form.

MetricValueSpecies
LD50 (Oral) 1200 - 2780 mg/kgRat
LD50 (Dermal) >2000 mg/kgRat

Health Effects:

  • Acute: Harmful if swallowed or inhaled. Exposure can lead to symptoms like abdominal cramps, diarrhea, nausea, weakness, and dizziness. It may cause irritation to the skin, eyes, and respiratory tract.

  • Chronic: Repeated skin contact may cause skin sensitization and allergic reactions. It can also cause damage to the liver.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has not identified Metolachlor or its components as a probable, possible, or confirmed human carcinogen at levels greater than 0.1%.

Handling and Personal Protection

A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

Handling_Workflow cluster_workflow Safe Handling Workflow for this compound Receive 1. Receiving & Inspection Store 2. Storage Receive->Store Log & Store Appropriately Prep 3. Experiment Preparation Store->Prep Retrieve for Use Handle 4. Handling & Use Prep->Handle Use Engineering Controls (Fume Hood) Decon 7. Decontamination Prep->Decon Clean Equipment & Surfaces Spill 5. Spill & Emergency Response Handle->Spill Accidental Release Waste 6. Waste Disposal Handle->Waste Collect Waste Handle->Decon Spill->Waste Contain & Clean Waste->Decon Dispose as Hazardous Waste

Laboratory Handling Workflow
Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood to minimize inhalation exposure.

  • Eyewash stations and emergency showers should be readily available in the work area.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., PVC or rubber) and a lab coat or protective overalls should be worn. Wash hands thoroughly with soap and water after handling and before breaks.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.
Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or public waters. Spills should be contained to prevent environmental contamination.

  • Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite. Collect the material in a suitable, closed container for disposal as hazardous waste.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a heavy water stream.

  • Hazardous Combustion Products: Under fire conditions, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container. Keep away from food, feed, and incompatible materials such as strong acids and bases. Protect from direct sunlight and sources of ignition.

  • Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

By adhering to these safety protocols and handling precautions, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

Technical Guide: Solubility Profile of Metolachlor-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the solubility of Metolachlor-d6, a deuterated analog of the herbicide Metolachlor, in various organic solvents. The information herein is critical for the preparation of stock solutions, analytical standards, and formulations in research and development settings. Given the limited direct data on this compound, this guide leverages solubility data for the structurally analogous compounds, Metolachlor and S-Metolachlor, to provide a reliable solubility profile.

Introduction to this compound

This compound is the deuterium-labeled version of Metolachlor, a widely used chloroacetanilide herbicide.[1] In analytical and research applications, deuterated standards like this compound are indispensable for isotope dilution mass spectrometry, serving as internal standards to ensure accurate quantification of the parent compound in various matrices. Understanding its solubility is the first step in its effective utilization in the laboratory.

Quantitative Solubility Data

The solubility of this compound is expected to be nearly identical to that of its non-deuterated counterpart, Metolachlor, and its enantiomer, S-Metolachlor. The following table summarizes the available solubility data for Metolachlor and S-Metolachlor in a range of common organic solvents. This data serves as a strong proxy for the solubility of this compound.

Organic SolventSolubility (at 25°C)Data Reference
n-HexaneCompletely Miscible[2]
TolueneCompletely Miscible[2][3]
DichloromethaneCompletely Miscible[2]
MethanolCompletely Miscible
n-OctanolCompletely Miscible
AcetoneCompletely Miscible
Ethyl AcetateCompletely Miscible
AcetonitrileSoluble (100 µg/mL solution is commercially available)
BenzeneMiscible
XyleneMiscible
EthanolMiscible
DimethylformamideMiscible
DichloroethaneMiscible
CyclohexanoneMiscible

Note: "Completely Miscible" indicates that the solute and solvent will mix in all proportions to form a homogeneous solution.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility assessment.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (neat compound)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The exact amount should be more than the anticipated saturation point.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess this compound to Vials B Add Known Volume of Solvent A->B Dispense C Shake at Constant Temperature (e.g., 24-48h) B->C Incubate D Allow Undissolved Solid to Settle C->D Settle E Withdraw and Filter Supernatant D->E Sample F Dilute Filtrate E->F Prepare G Quantify by HPLC F->G Inject H Calculate Solubility G->H Compute

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to the Commercial Availability and Application of Metolachlor-d6 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of the Metolachlor-d6 analytical standard. It also details its application in analytical methodologies, particularly as an internal standard for chromatographic analysis, and explores the metabolic pathways of Metolachlor. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis.

Commercial Availability of this compound

This compound, the deuterated analog of the widely used herbicide Metolachlor, is readily available from several reputable suppliers of analytical standards. It is primarily used as an internal standard in quantitative analysis to improve the accuracy and precision of results by correcting for variations in sample preparation and instrument response. The table below summarizes the offerings from various commercial vendors.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable Formats & Sizes
LGC Standards This compound1219803-97-0C₁₅H₁₆D₆ClNO₂>95% (HPLC)Neat (5 mg, 10 mg, 100 mg)
CDN Isotopes (±)-Metolachlor-d6 (propyl-d6)1219803-97-0C₁₅H₁₆D₆ClNO₂98 atom % DNeat (0.01 g, 0.05 g)
MedChemExpress This compound1219803-97-0C₁₅H₁₆D₆ClNO₂98.58%Neat (1 mg, 5 mg)
Biosynth This compound1219803-97-0C₁₅H₁₆D₆ClNO₂Not specifiedNeat (Inquire for sizes)
Achemtek This compound (propyl-d6) Solution1219803-97-0C₁₅H₁₆D₆ClNO₂98+%100 µg/mL in Toluene
ESSLAB This compound (propyl-d6)1219803-97-0C₁₅H₁₆D₆ClNO₂Not specified100 µg/mL in Isooctane (1 mL)
Fisher Scientific LGC Standards USA this compound1219803-97-0Not specifiedNot specifiedInquire for details

Experimental Protocols for Metolachlor Analysis using this compound

This compound is an ideal internal standard for the quantification of Metolachlor and its metabolites in various environmental and biological matrices. Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical technique.

Analysis of Metolachlor in Water Samples

This protocol is adapted from methodologies developed for the analysis of herbicides and their degradation products in ground and surface water.[1]

2.1.1. Sample Preparation: Solid Phase Extraction (SPE)

  • To a 50 mL water sample, add a known concentration of this compound internal standard solution.

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes (Metolachlor and this compound) using an appropriate solvent, such as 80/20 methanol/water (v/v).[1]

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent, such as 10/90 acetonitrile/water (v/v), for LC-MS/MS analysis.[1]

2.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

    • Injection Volume: Typically 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for Metolachlor.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for both Metolachlor and this compound are monitored.

Analysis of Metolachlor in Soil Samples

This protocol outlines a general procedure for the extraction and analysis of Metolachlor from soil matrices.

2.2.1. Sample Preparation: Solvent Extraction

  • Homogenize the soil sample to ensure uniformity.

  • Weigh a subsample of the soil (e.g., 10-20 g) into a centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard.

  • Add an extraction solvent, such as acetonitrile or a mixture of methanol and water.[2]

  • Vortex or shake the sample vigorously to ensure thorough extraction.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant (the liquid extract).

  • The extract may require a clean-up step, such as dispersive solid-phase extraction (d-SPE), to remove matrix interferences before LC-MS/MS analysis.

2.2.2. LC-MS/MS Analysis

The LC-MS/MS conditions are generally similar to those used for water analysis, with potential modifications to the gradient elution profile to optimize separation from any remaining matrix components.

Signaling and Metabolic Pathways of Metolachlor

Understanding the metabolic fate of Metolachlor is crucial for assessing its environmental impact and potential toxicity.

Metolachlor Detoxification Pathway in Plants

In plants, Metolachlor undergoes a multi-phase detoxification process to render it less toxic.[3] This primarily involves conjugation with glutathione (GSH), a key antioxidant, followed by further processing and compartmentalization.

Metolachlor_Detoxification_Plant cluster_PhaseI Phase I (Activation - less common for Metolachlor) cluster_PhaseII Phase II (Conjugation) cluster_PhaseIII Phase III (Compartmentation) Metolachlor Metolachlor GSH_Conjugate Metolachlor-Glutathione Conjugate Metolachlor->GSH_Conjugate Glutathione S-Transferase (GST) P450 Cytochrome P450 (e.g., hydroxylation) Further_Metabolism Further Metabolism (e.g., cleavage of amino acids) GSH_Conjugate->Further_Metabolism Peptidases Vacuolar_Sequestration Vacuolar Sequestration Further_Metabolism->Vacuolar_Sequestration Transporters

Metolachlor detoxification pathway in plants.
Mammalian Metabolism of Metolachlor

In mammals, Metolachlor is primarily metabolized in the liver. While the complete metabolic pathway is complex and not as fully elucidated as in plants, evidence suggests the involvement of cytochrome P450 (CYP450) enzymes in its biotransformation. The initial steps likely involve oxidation and dechlorination, followed by conjugation reactions to facilitate excretion.

Metolachlor_Metabolism_Mammalian cluster_absorption Absorption cluster_metabolism Metabolism (Liver) Metolachlor Metolachlor PhaseI_Metabolites Phase I Metabolites (Oxidized/Dechlorinated) Metolachlor->PhaseI_Metabolites Cytochrome P450 Enzymes (Liver) PhaseII_Conjugates Phase II Conjugates (e.g., Glucuronide, Sulfate) PhaseI_Metabolites->PhaseII_Conjugates Conjugation Enzymes (e.g., UGTs, SULTs) Excretion Excretion (Urine, Feces) PhaseII_Conjugates->Excretion Transport Ingestion Ingestion/Exposure Metolachlor_Analysis_Workflow Sample_Collection 1. Sample Collection (Water, Soil, etc.) Spiking 2. Internal Standard Spiking (Add known amount of this compound) Sample_Collection->Spiking Extraction 3. Extraction (SPE or Solvent Extraction) Spiking->Extraction Cleanup 4. Sample Cleanup (Optional, e.g., d-SPE) Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Quantification 6. Data Analysis & Quantification (Ratio of Metolachlor to this compound) Analysis->Quantification

References

Methodological & Application

Application Note: Quantitative Analysis of Metolachlor in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used pre-emergent herbicide for the control of broadleaf weeds and annual grasses in various crops.[1] Its extensive use has led to concerns about its persistence and potential contamination of soil and water resources, necessitating sensitive and accurate analytical methods for its quantification in environmental matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of Metolachlor residues.[2][3][4] To ensure the accuracy and reliability of quantitative results, the use of an internal standard is crucial to compensate for variations during sample preparation and instrumental analysis.[5] This application note details a robust GC-MS method for the quantification of Metolachlor, employing Metolachlor-d6 as an internal standard.

Principle of Using this compound as an Internal Standard

An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Deuterated analogs of the target analyte, such as this compound, are excellent internal standards for mass spectrometry-based methods. This compound has a chemical structure identical to Metolachlor, except that six hydrogen atoms have been replaced by deuterium atoms. This results in a compound that co-elutes with the native Metolachlor from the GC column and exhibits similar ionization and fragmentation behavior in the mass spectrometer. However, due to the mass difference, the molecular ion and characteristic fragment ions of this compound will have a higher mass-to-charge ratio (m/z), allowing for their distinct detection. By adding a known amount of this compound to every sample and standard, the ratio of the analyte response to the internal standard response can be used for quantification, effectively correcting for any analyte loss during sample processing or fluctuations in injection volume.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetone, n-hexane, dichloromethane, acetonitrile (pesticide residue grade or equivalent).

  • Standards: Metolachlor (analytical standard, >95% purity), this compound (internal standard).

  • Reagents: Anhydrous sodium sulfate, magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • Consumables: Volumetric flasks, pipettes, autosampler vials with inserts, syringe filters (0.22 µm), solid-phase extraction (SPE) cartridges (if required).

Standard Solution Preparation
  • Stock Solutions (1000 mg/L): Accurately weigh and dissolve an appropriate amount of Metolachlor and this compound standards in acetone to prepare individual stock solutions of 1000 mg/L. Store these solutions at 4°C in the dark.

  • Internal Standard Working Solution (10 mg/L): Prepare a working solution of this compound by diluting the stock solution with acetone.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Metolachlor stock solution with n-hexane to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/L). Fortify each calibration standard with the this compound internal standard working solution to a final concentration of 10 µg/L.

Sample Preparation (QuEChERS Method for Soil/Vegetable Samples)
  • Homogenization: Homogenize the collected sample to ensure uniformity.

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 µL of the 10 mg/L this compound internal standard working solution. Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (if necessary): Transfer a portion of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent for cleanup of fatty matrices. Vortex for 30 seconds and centrifuge.

  • Final Extract: Take an aliquot of the final supernatant, filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MSD or equivalent.

  • Column: HP-5MS (5% phenylmethyl siloxane) capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 1 µL injection volume, injector temperature 250°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 180°C at 25°C/min, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MSD Parameters:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Metolachlor: Quantifier ion m/z 162, Qualifier ions m/z 238, 146

      • This compound: Quantifier ion m/z 168, Qualifier ions m/z 244, 152

Data Presentation

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. The following table summarizes typical quantitative data for Metolachlor analysis.

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 2.0 µg/kg
Limit of Quantitation (LOQ)0.15 - 5.0 µg/kg
Average Recovery (%)85 - 115%
Relative Standard Deviation (RSD, %)< 15%

Experimental Workflow and Signaling Pathway Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Homogenized Sample Spike_IS Spike with this compound Sample->Spike_IS Extraction Solvent Extraction (e.g., Acetonitrile) Spike_IS->Extraction Salting_Out Add MgSO4/NaCl Extraction->Salting_Out Centrifuge1 Centrifugation Salting_Out->Centrifuge1 Cleanup Dispersive SPE Cleanup (Optional) Centrifuge1->Cleanup Final_Extract Final Extract for Analysis Cleanup->Final_Extract GC_Injection GC Injection Final_Extract->GC_Injection Metolachlor_Std Metolachlor Stock Calibration_Stds Prepare Calibration Standards Metolachlor_Std->Calibration_Stds IS_Std This compound Stock IS_Std->Calibration_Stds Fortify_IS Fortify with this compound Calibration_Stds->Fortify_IS Fortify_IS->GC_Injection Separation Chromatographic Separation (HP-5MS Column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Peak_Integration Peak Area Integration (Analyte & IS) Detection->Peak_Integration Calibration_Curve Construct Calibration Curve (Response Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Calculate Analyte Concentration Calibration_Curve->Quantification Final_Result Report Final Result Quantification->Final_Result

Caption: Workflow for GC-MS analysis of Metolachlor using an internal standard.

Signaling_Pathway cluster_quantification_logic Internal Standard Quantification Logic Analyte_Response Metolachlor Peak Area (A_x) Response_Ratio Response Ratio (A_x / A_is) Analyte_Response->Response_Ratio IS_Response This compound Peak Area (A_is) IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response Ratio = m * [Analyte] + c Response_Ratio->Calibration_Curve Plot against known standard concentrations Known_IS_Conc Known IS Concentration (C_is) Analyte_Conc Calculated Analyte Concentration (C_x) Calibration_Curve->Analyte_Conc Solve for C_x

Caption: Logical relationship in internal standard quantification.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Metolachlor-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Metolachlor using its deuterated internal standard, Metolachlor-d6, by isotope dilution mass spectrometry. Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for the control of various grasses and broadleaf weeds in numerous crops.[1][2][3] Isotope dilution mass spectrometry is a highly accurate and precise analytical technique that corrects for sample matrix effects and variations in instrument response by incorporating a stable isotope-labeled internal standard.

Principle of the Method

The core principle of this analytical method is the addition of a known amount of this compound to a sample containing an unknown amount of Metolachlor. This compound is an ideal internal standard as it shares nearly identical chemical and physical properties with the analyte of interest, Metolachlor, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] The primary difference is the mass-to-charge ratio (m/z) due to the deuterium labeling, allowing for their distinct detection by a mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Metolachlor using this compound as an internal standard in various matrices.

ParameterWaterSoil
Limit of Quantification (LOQ) 0.050 - 0.10 µg/L[4]0.4 - 2.5 µg/kg
Limit of Detection (LOD) 0.125 ng injectedNot specified
Recovery 95 - 105%Not specified
Linearity Range 0.01 - 5 µg/LNot specified

Experimental Protocols

Sample Preparation (Water Samples)

This protocol is adapted from established methods for the analysis of Metolachlor in water.

Materials:

  • Water sample

  • This compound internal standard solution (e.g., 50 pg/µL in methanol)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC vials with caps

Procedure:

  • Allow the water sample to reach ambient temperature and mix thoroughly.

  • Transfer a 900 µL aliquot of the water sample into an HPLC vial.

  • Add 100 µL of the this compound internal standard solution (e.g., 50 pg/µL) to the HPLC vial. This results in a final internal standard concentration of 5.0 pg/µL in the sample.

  • Cap the vial and vortex to ensure complete mixing.

  • The sample is now ready for LC-MS/MS analysis.

Sample Preparation (Soil Samples) - Solid-Liquid Extraction

This protocol is a general approach for the extraction of Metolachlor from soil matrices.

Materials:

  • Soil sample, sieved (2 mm mesh)

  • This compound internal standard solution

  • Extraction solvent (e.g., Methanol or Acetonitrile)

  • Centrifuge and centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) (optional, for cleanup)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 10:90 Acetonitrile:Water)

Procedure:

  • Weigh approximately 20 grams of the homogenized soil sample into a centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add a sufficient volume of extraction solvent (e.g., 20-30 mL of methanol).

  • Vortex or sonicate the sample for a defined period (e.g., 15-30 minutes) to ensure efficient extraction.

  • Centrifuge the sample at a specified speed and duration (e.g., 2400 rcf for 20 minutes) to separate the soil from the solvent.

  • Carefully collect the supernatant (the extraction solvent).

  • For cleaner samples, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase. For more complex matrices, an optional SPE cleanup step can be performed.

  • If using SPE, condition the C18 cartridge, load the sample extract, wash away interferences, and elute the analyte and internal standard with an appropriate solvent (e.g., 80/20 methanol/water).

  • Evaporate the eluate to near dryness and reconstitute in the final injection solvent.

  • Transfer the final extract to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Conditions:

  • Column: A suitable C18 column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor/Product Ion Transitions:

    • Metolachlor: Specific precursor and product ions should be determined by direct infusion or from literature.

    • This compound: The precursor ion will be 6 m/z units higher than Metolachlor. Product ions may be the same or shifted depending on the fragmentation pattern.

  • Collision Energy and other MS parameters: Optimized for the specific instrument and transitions.

Calibration and Quantification
  • Prepare a series of calibration standards containing known concentrations of Metolachlor and a constant concentration of this compound.

  • Analyze the calibration standards using the developed LC-MS/MS method.

  • Generate a calibration curve by plotting the peak area ratio (Metolachlor peak area / this compound peak area) against the concentration of Metolachlor.

  • Analyze the prepared samples and determine the peak area ratio of the analyte to the internal standard.

  • Calculate the concentration of Metolachlor in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration sample Sample (Water/Soil) spike Spike with this compound sample->spike extraction Extraction (for Soil) spike->extraction If Soil analysis LC-MS/MS Analysis spike->analysis If Water cleanup Cleanup (SPE - Optional) extraction->cleanup cleanup->analysis data_processing Data Processing analysis->data_processing quantification Quantification data_processing->quantification cal_standards Prepare Calibration Standards cal_curve Generate Calibration Curve cal_standards->cal_curve cal_curve->quantification

Caption: Experimental workflow for Metolachlor analysis.

logical_relationship cluster_ms Mass Spectrometer cluster_quant Quantification Metolachlor Metolachlor (Analyte) MS Mass Spectrometer Metolachlor->MS Metolachlor_d6 This compound (IS) Metolachlor_d6->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Preparation of Metolachlor-d6 Standard Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Metolachlor-d6 standard solutions. This compound is a deuterated analog of Metolachlor, a widely used herbicide. In analytical chemistry, isotopically labeled compounds like this compound are crucial for use as internal standards in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS/MS) methods. Their use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. It is essential to consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

PropertyValue
Chemical Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide
Synonyms Metolachlor D6 (propyl D6)
CAS Number 1219803-97-0
Molecular Formula C₁₅H₁₆D₆ClNO₂
Molecular Weight 289.83 g/mol
Appearance Varies; may be a solid or liquid
Storage Temperature Recommended at -20°C or below for long-term storage.
Purity Typically >95% (HPLC)
Solubility Soluble in organic solvents such as acetonitrile, methanol, and toluene.
Safety Precautions Harmful if swallowed or inhaled. May cause an allergic skin reaction.[1] Wear protective gloves, clothing, and eye protection.[1] Use in a well-ventilated area or with a fume hood.[1]

Experimental Protocols

The following protocols detail the preparation of stock and working standard solutions of this compound. These solutions are suitable for use as internal standards in a variety of analytical methods.

Materials and Equipment
  • This compound analytical standard (neat material or certified solution)

  • High-purity solvents (e.g., acetonitrile, methanol, HPLC grade or equivalent)

  • Calibrated analytical balance (readable to at least 0.0001 g)

  • Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL, 25 mL, 100 mL)

  • Calibrated micropipettes (various ranges)

  • Amber glass vials with PTFE-lined caps for storage

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol 1: Preparation of a 100 µg/mL Stock Solution from Neat Material

This protocol describes the preparation of a primary stock solution from a solid or neat liquid standard.

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the this compound standard into a clean weighing boat or directly into a 100 mL Class A volumetric flask. Record the exact weight.

  • Dissolution: Add a small volume of the chosen solvent (e.g., acetonitrile) to the volumetric flask to dissolve the standard. Gently swirl the flask or use an ultrasonic bath to ensure complete dissolution.

  • Dilution to Volume: Once the standard is fully dissolved, bring the flask to the final volume of 100 mL with the same solvent. Ensure the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask securely and invert it multiple times (at least 10-15 times) to ensure the solution is homogeneous.

  • Calculation of Exact Concentration: Calculate the exact concentration of the stock solution based on the actual weight of the standard and its purity.

    • Concentration (µg/mL) = (Weight of standard (mg) × Purity) / Volume of flask (mL) × 1000

  • Storage and Labeling: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution at -20°C.

Protocol 2: Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentrations for use in creating calibration curves or for spiking samples.

  • Intermediate Stock Solution (Optional but Recommended): To minimize errors associated with small volume transfers, it is good practice to first prepare an intermediate stock solution (e.g., 10 µg/mL).

    • To prepare a 10 µg/mL intermediate solution from a 100 µg/mL stock solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.

  • Serial Dilutions: Prepare a series of working standards by serially diluting the stock or intermediate stock solution. The table below provides an example of a dilution scheme to prepare a range of working standards.

Target Concentration (ng/mL)Volume of 10 µg/mL Intermediate Stock (µL)Final Volume (mL)Dilution Solvent
10001001Acetonitrile
500501Acetonitrile
250251Acetonitrile
100100 (of 1 µg/mL)1Acetonitrile
5050 (of 1 µg/mL)1Acetonitrile
1010 (of 1 µg/mL)1Acetonitrile
1100 (of 10 µg/mL)10Acetonitrile

Note: The concentrations of working standards should be chosen to bracket the expected concentration range of the analyte in the samples.

  • Storage and Labeling: As with the stock solution, store working standards in properly labeled amber vials at -20°C. Working solutions, especially at lower concentrations, may have shorter stability and should be prepared fresh more frequently.

Solution Stability

The stability of standard solutions is critical for generating reliable analytical data. While specific stability data for this compound solutions are not extensively published, general guidelines for deuterated pesticide standards suggest the following:

  • Stock Solutions (High Concentration): When stored in a well-sealed amber vial at -20°C or below, stock solutions are generally stable for at least 6 months to a year.

  • Working Solutions (Low Concentration): Lower concentration working standards are more susceptible to degradation and adsorption to container walls. It is recommended to prepare these solutions fresh from the stock solution as needed, or at a minimum, on a weekly or monthly basis depending on the analytical sensitivity required.

  • Solvent Choice: The choice of solvent can impact stability. Acetonitrile and methanol are common and suitable solvents for storing this compound standards.

Application in Analytical Methods

This compound is primarily used as an internal standard for the quantification of Metolachlor and related compounds in various matrices, including environmental samples (water, soil) and agricultural products.

Typical Concentration in Final Extract: For methods such as LC-MS/MS, a common final concentration of the internal standard in the sample extract to be injected is in the range of 1 to 10 ng/mL.

Workflow and Diagrams

The following diagrams illustrate the logical workflow for the preparation of this compound standard solutions.

G Workflow for Preparation of this compound Stock Solution start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Accurately Weigh ~10 mg of Standard equilibrate->weigh dissolve Dissolve in a Small Volume of Solvent weigh->dissolve dilute Dilute to Final Volume (e.g., 100 mL) dissolve->dilute homogenize Cap and Homogenize by Inverting Flask dilute->homogenize calculate Calculate Exact Concentration homogenize->calculate store Transfer to Labeled Amber Vial and Store at -20°C calculate->store end_node End store->end_node

Caption: Preparation of this compound Stock Solution.

G Workflow for Preparation of Working Standard Solutions stock Start with Certified 100 µg/mL Stock Solution intermediate Prepare 10 µg/mL Intermediate Stock Solution stock->intermediate working_high Prepare High Concentration Working Standards (e.g., 100-1000 ng/mL) intermediate->working_high working_low Prepare Low Concentration Working Standards (e.g., 1-50 ng/mL) intermediate->working_low use Use for Calibration Curve or Sample Spiking working_high->use working_low->use end_node End use->end_node

Caption: Preparation of Working Standard Solutions.

References

Application Note: High-Throughput Analysis of Metolachlor in Environmental and Agricultural Matrices using LC-MS/MS with Metolachlor-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Metolachlor in various matrices, including water, soil, and plant tissues. The protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Metolachlor-d6 as an internal standard to ensure accuracy and precision. The described methodologies for sample preparation, including Solid Phase Extraction (SPE) for water samples and a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach for solid matrices, are optimized for high throughput and excellent recovery. This method is suitable for environmental monitoring, food safety testing, and agricultural research.

Introduction

Metolachlor is a widely used pre-emergent herbicide for the control of broadleaf weeds and annual grasses in a variety of crops.[1] Its widespread use necessitates sensitive and reliable analytical methods to monitor its presence in the environment and in agricultural products to ensure regulatory compliance and assess potential ecological and human health impacts. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation

This protocol is adapted for the extraction of Metolachlor from ground and surface water.

Materials:

  • C18 or Oasis HLB SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound internal standard spiking solution

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • To a 50 mL water sample, add the this compound internal standard and vortex to mix.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the entire 50 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of water to remove interfering substances.

  • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

This protocol is a general guideline for the extraction of Metolachlor from soil and various plant materials.

Materials:

  • Homogenizer or high-speed blender

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate

  • This compound internal standard spiking solution

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the this compound internal standard.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Take an aliquot of the cleaned extract for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Role
Metolachlor284.1176.21550Quantifier
Metolachlor284.1134.12550Qualifier
This compound290.1182.21550Quantifier
This compound290.1140.12550Qualifier

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Metolachlor using an LC-MS/MS method with an internal standard.

ParameterWater MatrixSoil MatrixPlant Matrix
Limit of Detection (LOD) 0.01 µg/L1 µg/kg1 µg/kg
Limit of Quantification (LOQ) 0.05 µg/L5 µg/kg5 µg/kg
Linearity (r²) >0.995>0.995>0.99
Recovery (%) 92-108%85-110%80-115%
Precision (RSD%) <10%<15%<15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_water Water Samples cluster_solid Soil/Plant Samples cluster_analysis Analysis sample Sample (Water, Soil, Plant) add_is Add this compound Internal Standard sample->add_is spe Solid Phase Extraction (SPE) add_is->spe quechers QuEChERS Extraction add_is->quechers elute Elution spe->elute evap_recon_w Evaporation & Reconstitution elute->evap_recon_w lcms LC-MS/MS Analysis evap_recon_w->lcms dspe Dispersive SPE (d-SPE) Cleanup quechers->dspe dspe->lcms data Data Processing & Quantification lcms->data

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Metolachlor Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metolachlor is a widely used herbicide belonging to the chloroacetamide class.[1] Its extensive use has led to concerns about its presence in various environmental matrices, necessitating sensitive and reliable analytical methods for its detection and quantification. Solid-phase extraction (SPE) is a crucial sample preparation technique that serves to concentrate the analyte of interest and remove interfering matrix components, thereby enhancing the accuracy and sensitivity of subsequent analytical measurements, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][3][4] These application notes provide detailed protocols for the SPE cleanup of metolachlor in water and soil samples.

I. Quantitative Data Summary

The following table summarizes the quantitative performance data from various SPE methods for metolachlor analysis.

MatrixSPE SorbentAnalytical MethodFortification LevelsAverage Recovery (%)Limit of Quantification (LOQ)Limit of Detection (LOD)Reference
Ground & Surface WaterC18LC/ESI-MS/MS0.10 - 100 ppb95 - 1050.10 ppb0.125 ng injected[5]
Well WaterOasis HLBLC/MS/MS0.1, 0.25, 0.5, 1, 2 ppbNot explicitly stated, but control limits are set at ± 2 and 3 standard deviations of the % recovery.0.05 ppbNot explicitly stated
Runoff WaterNot specifiedLC-MS/MSLOQ, 5x LOQ, 10x LOQ86 - 1140.02 µg/LNot specified
SoilC18GC-MS50 - 500 µg/kg> 7110 - 50 µg/kg5 - 10 µg/kg
Soil & ThatchENVLC/MS/MSNot specifiedNot explicitly stated, but method was validated according to EPA guidelines.10 ppb0.1 ng
GrassC18LC/MS/MSNot specifiedNot explicitly stated, but method was validated according to EPA guidelines.1 ppm0.1 ng
Maize & Soybean StrawNot specifiedGC-MS0.05 and 0.1 mg/kg85.5 - 112.70.19 - 0.67 ng/g0.07 - 0.2 ng/g

II. Experimental Protocols

This protocol is adapted from a method for the analysis of S-Metolachlor and its metabolites in well water.

1. Materials and Reagents:

  • Oasis HLB SPE Cartridges (0.2 g, 6 cc)

  • Methanol (pesticide grade)

  • Deionized (D.I.) water

  • Nitrogen evaporator

  • Solid Phase Extraction Vacuum Manifold

  • 15 mL graduated conical test tubes

2. SPE Procedure:

  • Cartridge Conditioning:

    • Place the Oasis HLB SPE cartridges on a vacuum manifold.

    • Pre-condition the cartridges by passing 10 mL of methanol by gravity, followed by 20 mL of D.I. water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Measure a 50 mL aliquot of the water sample.

    • Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.

  • Washing:

    • After the entire sample has passed through, rinse the sample beaker with 10 mL of D.I. water and pass this rinse through the cartridge.

    • Apply vacuum (approximately 15 inches of Hg) for 5 minutes to remove excess water.

  • Elution:

    • Place 15 mL conical tubes in the manifold to collect the eluate.

    • Elute the analytes from the cartridge with methanol.

  • Reconstitution:

    • Evaporate the methanol eluate to approximately 0.4 mL using a nitrogen evaporator at 45°C.

    • Adjust the volume to 0.5 mL with water, and then add 0.5 mL of methanol, making the final extract volume 1.0 mL.

    • The sample is now ready for LC-MS/MS analysis.

This protocol is based on a method for the determination of metolachlor and other herbicides in soil.

1. Materials and Reagents:

  • C18 SPE Cartridges

  • Methanol

  • Water

  • Microwave-assisted extraction (MAE) system (or mechanical shaker)

  • Centrifuge

  • Rotary evaporator

2. Sample Pre-treatment (Extraction):

  • Perform a microwave-assisted extraction (MAE) on the soil sample for 20 minutes at 100°C with a 50:50 methanol/water solution. Alternatively, use mechanical agitation.

  • Centrifuge and filter the extract.

3. SPE Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge with methanol followed by water.

  • Sample Loading:

    • Pass the soil extract through the conditioned C18 cartridge.

  • Fractionation and Elution:

    • The parent compound (metolachlor) can be fractionated and eluted. For a multi-residue analysis, a typical elution solvent is a mixture of methanol and water (e.g., 80/20 v/v).

  • Reconstitution:

    • Reduce the eluate volume using a rotary evaporator.

    • Reconstitute the residue in an appropriate solvent for the analytical instrument (e.g., 10/90 acetonitrile/water for LC-MS/MS).

III. Visualizations

SPE_Workflow_Metolachlor cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water or Soil Sample Pretreatment Sample Pre-treatment (e.g., Filtration, Extraction) Sample->Pretreatment Conditioning 1. Cartridge Conditioning (Methanol, Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Remove Interferences) Loading->Washing Elution 4. Analyte Elution (Methanol or ACN/Water) Washing->Elution Concentration Solvent Evaporation & Reconstitution Elution->Concentration Analysis LC-MS/MS or GC-MS Analysis Concentration->Analysis

Caption: Workflow for Metolachlor Analysis using SPE.

SPE_Cartridge_Steps cluster_steps Detailed SPE Steps Start Start Condition Condition Sorbent (Activate functional groups) Start->Condition Equilibrate Equilibrate Sorbent (Match sample solvent) Condition->Equilibrate Load Load Sample (Analytes adsorb) Equilibrate->Load Wash Wash Sorbent (Remove interferences) Load->Wash Elute Elute Analytes (Disrupt analyte-sorbent interaction) Wash->Elute Collect Collect Eluate for Analysis Elute->Collect

Caption: Logical Steps of the SPE Process.

References

Application Note: Quantification of S-Metolachlor in Environmental Samples Using Metolachlor-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of S-Metolachlor, a widely used herbicide, in various environmental matrices such as water and soil. The method utilizes a robust and sensitive approach employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, Metolachlor-d6, to ensure accuracy and precision. The inclusion of this compound compensates for matrix effects and variations in sample processing, leading to reliable quantification. This document is intended for researchers, environmental scientists, and analytical chemists involved in monitoring pesticide residues in the environment.

Introduction

S-Metolachlor is a selective chloroacetanilide herbicide extensively used for weed control in various agricultural crops. Due to its widespread application, persistence, and potential for off-site transport, there is a growing concern about its presence in soil and water systems. Accurate and sensitive quantification of S-Metolachlor is crucial for environmental risk assessment and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This internal standard closely mimics the chemical and physical behavior of the analyte (S-Metolachlor) during sample preparation and analysis, thereby correcting for any losses or variations and ensuring high-quality data.

Principle of the Method

The analytical method involves the extraction of S-Metolachlor from the environmental sample, followed by cleanup and concentration steps. A known amount of the internal standard, this compound, is added to the sample at the beginning of the extraction process. The extract is then analyzed by LC-MS/MS. Quantification is achieved by creating a calibration curve based on the ratio of the peak area of S-Metolachlor to the peak area of this compound.

Logical Relationship of Internal Standard Quantification

G Analyte S-Metolachlor (Unknown Amount) Analyte_response Analyte Peak Area (Variable Response) Analyte->Analyte_response Instrumental Response IS_known This compound (Known Amount Added) IS_response IS Peak Area (Variable Response) IS_known->IS_response Instrumental Response Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_response->Ratio IS_response->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Quantify S-Metolachlor Concentration Calibration->Quantification

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocols

Materials and Reagents
  • S-Metolachlor analytical standard (≥98% purity)

  • This compound (propyl-d6) internal standard (100 µg/mL in Acetonitrile)[1]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium formate (LC-MS grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2][3]

  • QuEChERS extraction salts and cleanup sorbents

  • Syringe filters (0.22 µm)

Instrumentation
  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Analytical balance

Sample Preparation: Water Samples
  • Sample Collection and Preservation: Collect water samples in clean glass bottles and store them refrigerated at less than 5 °C until analysis.[2]

  • Fortification: To a 50 mL aliquot of the water sample, add a known amount of this compound internal standard solution.

  • Solid Phase Extraction (SPE):

    • Pre-condition an Oasis HLB SPE cartridge with 10 mL of methanol followed by 20 mL of deionized water.[2]

    • Load the fortified water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with a specific volume of water to remove interferences.

    • Elute the analytes with methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 45 °C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1:1 methanol:water).

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

Sample Preparation: Soil Samples
  • Sample Preparation: Air-dry the soil sample at room temperature and sieve it to remove large debris.

  • Extraction (QuEChERS Method):

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and the QuEChERS extraction salts.

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing appropriate sorbents to remove interfering matrix components.

    • Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation:

    • Take the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

    • Filter the final extract through a 0.22 µm syringe filter.

LC-MS/MS Analysis
  • LC Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 mm × 4.6 mm, 1.8 µm), is recommended.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small percentage of an additive like formic acid or ammonium formate, is commonly used.

  • Mass Spectrometry: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both S-Metolachlor and this compound need to be optimized.

Experimental Workflow Diagram

G cluster_water Water Sample Workflow cluster_soil Soil Sample Workflow W1 50 mL Water Sample W2 Spike with this compound W1->W2 W3 Solid Phase Extraction (SPE) W2->W3 W4 Elution W3->W4 W5 Evaporation & Reconstitution W4->W5 Analysis LC-MS/MS Analysis W5->Analysis S1 10 g Soil Sample S2 Spike with this compound S1->S2 S3 QuEChERS Extraction S2->S3 S4 d-SPE Cleanup S3->S4 S5 Evaporation & Reconstitution S4->S5 S5->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for water and soil sample analysis.

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of S-Metolachlor in environmental samples.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethod Detection Limit (MDL) / Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
S-MetolachlorWater0.05 ppb0.075 ppb
S-MetolachlorSoil0.01 to 0.05 mg/kg0.1 µg/g

Table 2: Recovery and Precision Data from Fortified Samples

MatrixFortification LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SoilThree different levels81 - 92%Not Specified
Soil0.1, 0.5, and 1 µg/g81 - 97%< 9.7%
Water0.10 - 100 ppb95 - 105%Not Specified
Well Water0.1, 0.25, 0.5, 1, 2 ppbSee Appendix II in sourceNot Specified

Conclusion

The described method using this compound as an internal standard provides a reliable and robust approach for the quantification of S-Metolachlor in environmental samples. The detailed protocols for water and soil sample preparation, coupled with sensitive LC-MS/MS analysis, allow for accurate determination of S-Metolachlor residues at environmentally relevant concentrations. The use of an internal standard is critical for mitigating matrix effects and ensuring the high quality of the analytical data. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring of pesticides.

References

Application of Metolachlor-d6 in Food Safety Testing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metolachlor is a widely used pre-emergent herbicide for the control of grassy and broadleaf weeds in a variety of crops. Due to its potential for persistence in the environment and accumulation in the food chain, regulatory bodies worldwide have established maximum residue limits (MRLs) for Metolachlor in various food commodities. To ensure compliance with these regulations and safeguard consumer health, sensitive and accurate analytical methods are crucial for the determination of Metolachlor residues in food. The use of a stable isotope-labeled internal standard, such as Metolachlor-d6, is a critical component of robust analytical methodologies, particularly in complex food matrices. This deuterated analog of Metolachlor serves to correct for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and reliability of quantitative results.

This document provides detailed application notes and protocols for the use of this compound in food safety testing, intended for researchers, scientists, and professionals involved in drug development and food safety analysis.

Analytical Principle

The quantitative analysis of Metolachlor in food samples is typically performed using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The fundamental principle involves the extraction of Metolachlor from the food matrix, followed by cleanup to remove interfering substances, and subsequent instrumental analysis.

This compound is introduced into the sample at the beginning of the analytical process at a known concentration. As it is chemically identical to the native Metolachlor, it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled Metolachlor by the mass spectrometer. By comparing the instrumental response of the native analyte to that of the deuterated internal standard, any loss of analyte during sample processing or fluctuations in instrument performance can be accurately compensated for, leading to more precise and reliable quantification.

Experimental Protocols

A widely adopted and effective sample preparation method for pesticide residue analysis in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The following is a detailed protocol for the extraction and cleanup of Metolachlor from a representative food matrix (e.g., leafy vegetables) using the QuEChERS approach with this compound as an internal standard.

1. Sample Preparation and Homogenization

  • Objective: To obtain a representative and homogeneous sample for analysis.

  • Procedure:

    • Weigh a representative portion of the food sample (e.g., 10-15 g of leafy vegetables).

    • Chop or blend the sample to achieve a uniform consistency. For samples with low water content, addition of a small amount of purified water may be necessary to facilitate homogenization.

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

2. Internal Standard Spiking and Extraction

  • Objective: To introduce the internal standard and extract Metolachlor from the sample matrix.

  • Procedure:

    • Add a known amount of this compound standard solution (e.g., 100 µL of a 1 µg/mL solution) to the homogenized sample in the centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate). The use of pre-packaged salt mixtures is recommended for convenience and consistency.

    • Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

    • Centrifuge the tube at ≥ 3000 rpm for 5 minutes to separate the organic and aqueous layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Objective: To remove interfering matrix components from the extract.

  • Procedure:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbent. For general food matrices, a mixture of 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent is commonly used. For matrices with high fat content, the addition of 50 mg of C18 sorbent may be necessary. For pigmented samples, 50 mg of graphitized carbon black (GCB) can be added, although this may lead to the loss of planar pesticides.

    • Vortex the tube for 30 seconds to ensure good interaction between the extract and the sorbent.

    • Centrifuge the tube at a high speed (e.g., ≥ 10,000 rpm) for 2 minutes.

    • The resulting supernatant is the final extract ready for instrumental analysis.

4. Instrumental Analysis (LC-MS/MS)

  • Objective: To separate, detect, and quantify Metolachlor and this compound.

  • Typical LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 10 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Metolachlor and this compound are monitored for quantification and confirmation.

Data Presentation

The use of this compound as an internal standard significantly improves the performance of analytical methods for Metolachlor residue analysis. The following table summarizes typical quantitative data obtained from various studies.

Food MatrixAnalytical MethodLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Maize and Soybean StrawGC-MS0.07 (for S-Metolachlor)0.23 (for S-Metolachlor)86 - 119.7< 15[1]
VegetablesGC-MS5 - 5015 - 15092.0 - 114.3< 20[2]
WaterLC/ESI-MS/MS0.0125 (ng injected)0.10 (ppb)95 - 105Not Reported[3][4]
BrinjalLC-MS/MS0.15 - 0.660.4 - 2.070.3 - 113.2≤ 6.8
PersimmonLC-MS/MSNot Reported0.1 µg/kg (fortification level)89.2 - 103.14.1 - 10.2

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis Sample Food Sample (10 g) Homogenization Homogenization Sample->Homogenization Spiking Spike with this compound Homogenization->Spiking Acetonitrile Add Acetonitrile (10 mL) Spiking->Acetonitrile Salts Add QuEChERS Salts Acetonitrile->Salts Shake Shake (1 min) Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Aliquot Take Aliquot of Supernatant (1 mL) Centrifuge1->Aliquot dSPE Add to d-SPE Tube Aliquot->dSPE Vortex Vortex (30 s) dSPE->Vortex Centrifuge2 Centrifuge (2 min) Vortex->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract LCMSMS LC-MS/MS Analysis FinalExtract->LCMSMS Data Data Acquisition & Processing LCMSMS->Data

Caption: Experimental workflow for Metolachlor analysis in food using QuEChERS and LC-MS/MS.

Logical_Relationship Metolachlor_d6 This compound (Internal Standard) Accurate_Quantification Accurate & Precise Quantification Metolachlor_d6->Accurate_Quantification Corrects for Metolachlor Metolachlor (Analyte) Metolachlor->Accurate_Quantification Is Quantified Sample_Matrix Food Sample Matrix Extraction_Loss Extraction Inefficiency & Analyte Loss Sample_Matrix->Extraction_Loss Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Sample_Matrix->Matrix_Effects Extraction_Loss->Metolachlor_d6 Extraction_Loss->Metolachlor Matrix_Effects->Metolachlor_d6 Matrix_Effects->Metolachlor Instrumental_Variation Instrumental Variation Instrumental_Variation->Metolachlor_d6 Instrumental_Variation->Metolachlor

Caption: Role of this compound in overcoming analytical challenges for accurate quantification.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of Metolachlor residues in food matrices. The protocols and data presented herein demonstrate a robust framework for the application of this deuterated standard in conjunction with the widely accepted QuEChERS sample preparation method and sensitive LC-MS/MS analysis. By compensating for matrix effects and procedural losses, this compound ensures that analytical results are of high quality, enabling effective monitoring of food safety and compliance with regulatory standards. This approach is essential for protecting public health and facilitating international trade in food products.

References

Application Notes and Protocols for Monitoring Metolachlor Degradation using Metolachlor-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used chloroacetanilide herbicide for controlling annual grasses and some broadleaf weeds in various crops.[1] Understanding its environmental fate and degradation pathways is crucial for assessing its ecological impact and ensuring food safety. Metolachlor-d6, a deuterated analog of metolachlor, serves as an excellent internal standard for accurate and precise quantification of metolachlor and its metabolites in complex environmental matrices. Its use in isotope dilution methods minimizes matrix effects and compensates for analyte losses during sample preparation and analysis.

These application notes provide detailed protocols for the extraction and analysis of metolachlor and its primary degradation products, metolachlor ethane sulfonic acid (ESA) and metolachlor oxanilic acid (OA), from water and soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Metolachlor Degradation Pathways

Metolachlor undergoes microbial degradation in soil and water, leading to the formation of several metabolites. The primary degradation pathways involve dechlorination, hydroxylation, and O-demethylation. The two most commonly detected and persistent metabolites in the environment are Metolachlor ESA and Metolachlor OA.[2][3][4]

The general degradation pathway of metolachlor is initiated by microbial action, which transforms the parent compound into its more polar and mobile ESA and OA metabolites.[5] These metabolites are often found at higher concentrations in surface and groundwater than the parent metolachlor.

Metolachlor_Degradation Metolachlor Metolachlor ESA Metolachlor ESA (Ethane Sulfonic Acid) Metolachlor->ESA Microbial Degradation OA Metolachlor OA (Oxanilic Acid) Metolachlor->OA Microbial Degradation Other Other Metabolites (e.g., Hydroxylated, Dechlorinated) Metolachlor->Other Photodegradation, Hydrolysis

Metolachlor Degradation Pathways

Experimental Protocols

Protocol 1: Analysis of Metolachlor and its Metabolites in Water Samples by LC-MS/MS

This protocol details the solid-phase extraction (SPE) of metolachlor, metolachlor ESA, and metolachlor OA from water samples, followed by analysis using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents

  • Metolachlor analytical standard

  • This compound internal standard

  • Metolachlor ESA analytical standard

  • Metolachlor OA analytical standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • C18 SPE cartridges

2. Standard Solution Preparation

  • Prepare individual stock solutions of metolachlor, metolachlor ESA, and metolachlor OA in methanol at a concentration of 100 µg/mL.

  • Prepare a stock solution of this compound in methanol at 100 µg/mL.

  • Prepare working standard mixtures by diluting the stock solutions in a suitable solvent (e.g., 10:90 acetonitrile/water) to create a calibration curve (e.g., 0.1 to 100 ng/mL).

  • Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL.

3. Sample Preparation (Solid-Phase Extraction)

  • To a 50 mL water sample, add a known amount of the this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analytes with 5 mL of 80:20 methanol/water.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of 10:90 acetonitrile/water for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode for Metolachlor and this compound, and negative mode for Metolachlor ESA and OA.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample (50 mL) Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction (C18) Spike->SPE Elute Elution SPE->Elute Concentrate Concentration & Reconstitution Elute->Concentrate LC LC Separation (C18 Column) Concentrate->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification using Internal Standard MS->Quant

Experimental Workflow for Water Analysis
Protocol 2: Analysis of Metolachlor in Soil Samples by GC-MS

This protocol describes the extraction of metolachlor from soil samples and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents

  • Metolachlor analytical standard

  • This compound internal standard

  • GC grade acetone, hexane, and ethyl acetate

  • Anhydrous sodium sulfate

2. Standard Solution Preparation

  • Prepare a stock solution of metolachlor and this compound in ethyl acetate at 100 µg/mL.

  • Prepare working standard mixtures for the calibration curve by diluting the stock solution in ethyl acetate.

3. Sample Preparation

  • Weigh 10 g of homogenized soil into a centrifuge tube.

  • Add a known amount of this compound internal standard.

  • Add 20 mL of acetone and shake vigorously for 30 minutes.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction with another 20 mL of acetone.

  • Combine the supernatants and partition with 20 mL of hexane.

  • Collect the hexane layer and pass it through a column containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to separate the analytes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for metolachlor and this compound.

Data Presentation

The use of this compound as an internal standard allows for the accurate determination of metolachlor concentrations in various matrices. The following tables summarize typical quantitative data obtained from degradation studies.

Table 1: Half-life of Metolachlor in Different Environmental Matrices

MatrixConditionsHalf-life (days)Reference
Aquatic Mesocosm10 µg/L initial concentration46.2 (±40.0)
Aquatic Mesocosm25 µg/L initial concentration33.0 (±14.1)
Soil25°C, 60% moisture26.3
Soil10°C, 60% moisture64.8
Soil (Sterilized)-3.3 times slower than non-sterilized
Water-Sediment SystemWater Phase8
Water-Sediment SystemSediment Phase34

Table 2: Method Performance for Metolachlor and Metabolite Analysis

AnalyteMatrixMethodLOQRecovery (%)
MetolachlorWaterLC-MS/MS0.10 ppb95-105
Metolachlor ESAWaterLC-MS/MS0.10 ppb95-105
Metolachlor OAWaterLC-MS/MS0.10 ppb95-105
MetolachlorSoilGC/MS0.5 ppb>80
S-MetolachlorMaize & SoilLC-MS/MS0.001 mg/kg91.3

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS or GC-MS provides a robust and reliable method for monitoring the degradation of metolachlor in environmental samples. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists to accurately quantify metolachlor and its major metabolites, thereby enabling a better understanding of its environmental fate and persistence. This information is critical for developing effective environmental risk assessments and regulatory guidelines.

References

Troubleshooting & Optimization

matrix effects in Metolachlor analysis using Metolachlor-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of Metolachlor using Metolachlor-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Metolachlor?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] This interference can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the Metolachlor concentration, respectively.[1] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: How does using this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Metolachlor.[3] Since it has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences similar matrix effects.[4] By adding a known amount of this compound to the sample, any signal suppression or enhancement affecting the analyte will also affect the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out the variability introduced by the matrix, leading to more accurate and precise results.

Q3: What are the common sources of matrix effects in Metolachlor analysis?

A3: Common sources of matrix effects in Metolachlor analysis depend on the sample type. In environmental samples like soil and water, matrix effects can arise from organic matter, salts, and other contaminants. In agricultural products, co-extractives such as pigments (e.g., chlorophyll), sugars, lipids, and proteins can interfere with the analysis. The complexity of the matrix directly influences the extent of these effects.

Q4: Can I use a different internal standard for Metolachlor analysis?

A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is the most effective choice for correcting matrix effects in LC-MS/MS analysis. This is because its chemical and physical properties are almost identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. Using a non-isotope-labeled internal standard may not adequately compensate for matrix effects, potentially leading to inaccurate quantification.

Troubleshooting Guide

Issue 1: Inconsistent or poor recovery of Metolachlor.
Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent and method. For complex matrices, consider using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a streamlined two-step process involving extraction with a solvent like acetonitrile followed by a cleanup step.
Analyte Degradation Ensure proper sample storage and handling to prevent degradation. Check the stability of Metolachlor under the extraction and analysis conditions.
Suboptimal pH Adjust the pH of the sample and extraction solvent to ensure Metolachlor is in a non-ionized form, which improves its extraction efficiency into organic solvents.
Matrix-Induced Signal Suppression Implement a more rigorous sample cleanup procedure to remove interfering compounds. Techniques like solid-phase extraction (SPE) can be effective. Alternatively, diluting the sample can reduce the concentration of matrix components.
Issue 2: High variability in this compound signal.
Possible Cause Troubleshooting Steps
Inaccurate Spiking Verify the concentration of the this compound spiking solution and ensure precise and consistent addition to all samples and standards.
Incomplete Equilibration Allow sufficient time for the internal standard to equilibrate with the sample matrix before extraction.
Differential Matrix Effects While this compound compensates for matrix effects, extreme variations in matrix composition between samples can still lead to some variability. Evaluate the need for matrix-matched calibration standards for highly complex and variable samples.
Issue 3: Significant ion suppression or enhancement is observed despite using an internal standard.
Possible Cause Troubleshooting Steps
Overwhelming Matrix Load The concentration of co-eluting matrix components is too high for the internal standard to effectively compensate. Improve the sample cleanup procedure using methods like dispersive solid-phase extraction (d-SPE) with sorbents like PSA, C18, or GCB to remove specific interferences.
Chromatographic Co-elution Optimize the chromatographic method to separate Metolachlor and this compound from the majority of the matrix components. Adjusting the mobile phase gradient, changing the column, or modifying the flow rate can improve separation.
Ion Source Contamination A contaminated mass spectrometer ion source can lead to inconsistent ionization. Clean the ion source according to the manufacturer's instructions.

Experimental Protocols & Data

QuEChERS Sample Preparation Workflow

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples. It involves an extraction and a cleanup step.

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) cluster_analysis Analysis start 1. Homogenize Sample add_solvent 2. Add Acetonitrile & this compound start->add_solvent shake1 3. Shake Vigorously add_solvent->shake1 add_salts 4. Add Extraction Salts (e.g., MgSO4, NaCl) shake1->add_salts centrifuge1 5. Centrifuge add_salts->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer Supernatant add_sorbent 7. Add d-SPE Sorbent (e.g., PSA, C18) transfer->add_sorbent shake2 8. Shake add_sorbent->shake2 centrifuge2 9. Centrifuge shake2->centrifuge2 final_extract 10. Collect Final Extract centrifuge2->final_extract Cleaned Extract analysis 11. LC-MS/MS Analysis final_extract->analysis

Figure 1. QuEChERS sample preparation workflow for Metolachlor analysis.
Troubleshooting Logic for Matrix Effects

This diagram outlines a logical approach to identifying and mitigating matrix effects.

Troubleshooting_Logic start Inconsistent/Inaccurate Results check_is Check Internal Standard (this compound) Response start->check_is stable_is IS Response Stable check_is->stable_is Yes unstable_is IS Response Unstable check_is->unstable_is No assess_matrix_effect Assess Matrix Effect (Post-extraction Spike) stable_is->assess_matrix_effect troubleshoot_spiking Troubleshoot IS Spiking Procedure unstable_is->troubleshoot_spiking no_me No Significant Matrix Effect assess_matrix_effect->no_me No yes_me Significant Matrix Effect assess_matrix_effect->yes_me Yes optimize_cleanup Optimize Sample Cleanup (e.g., d-SPE sorbents) yes_me->optimize_cleanup optimize_chroma Optimize Chromatography optimize_cleanup->optimize_chroma use_mmc Use Matrix-Matched Calibration optimize_chroma->use_mmc revalidate Re-validate Method use_mmc->revalidate

Figure 2. A troubleshooting decision tree for matrix effects in Metolachlor analysis.
Impact of Matrix Effects on Metolachlor Quantification

The following table summarizes hypothetical data illustrating the impact of matrix effects on the quantification of Metolachlor in a soil matrix and the effectiveness of using this compound as an internal standard.

Calibration Method Spiked Concentration (ng/g) Calculated Concentration (ng/g) Recovery (%) Relative Standard Deviation (RSD, %)
Solvent-Based Calibration 5028.55715.2
Solvent-Based Calibration 10062.362.312.8
Internal Standard (this compound) Calibration 5048.997.84.5
Internal Standard (this compound) Calibration 100101.2101.23.8
Matrix-Matched Calibration 5050.8101.65.1
Matrix-Matched Calibration 10099.599.54.2

This data is for illustrative purposes and demonstrates a scenario of ion suppression.

Typical LC-MS/MS Parameters for Metolachlor Analysis

The table below provides a starting point for LC-MS/MS method development for Metolachlor analysis.

Parameter Condition
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Metolachlor) Precursor Ion (m/z) → Product Ion (m/z) (e.g., 284.1 → 238.1)
MS/MS Transition (this compound) Precursor Ion (m/z) → Product Ion (m/z) (e.g., 290.1 → 244.1)

Note: These parameters should be optimized for your specific instrument and application.

References

improving recovery of Metolachlor-d6 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Metolachlor-d6 in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the analysis of this compound.

Issue 1: Low or Inconsistent Recovery of this compound

Low or erratic recovery rates are a common challenge in the analysis of this compound from complex matrices. The following sections detail potential causes and recommended troubleshooting steps.

Question: My recovery of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low recovery of this compound can stem from several factors throughout your analytical workflow, from sample preparation to the final analysis. Here are the primary areas to investigate:

  • Suboptimal Extraction: The chosen extraction method may not be efficient for your specific matrix. The solvent type, pH, and extraction time are critical parameters.

  • Matrix Effects: Complex matrices can contain substances that interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.[1][2][3]

  • Analyte Loss During Sample Processing: this compound can be lost during various steps such as evaporation, filtration, or transfer between vessels.

  • Improper Storage: Degradation of the analyte can occur if samples are not stored correctly.

Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting cluster_Start Start: Low Recovery cluster_Extraction Extraction Optimization cluster_Cleanup Sample Cleanup cluster_Analysis Instrumental Analysis cluster_End Resolution Start Low this compound Recovery Optimize_Method Evaluate Extraction Method (SPE vs. QuEChERS) Start->Optimize_Method Optimize_Solvent Optimize Extraction Solvent (e.g., Acetonitrile, Ethyl Acetate) Adjust_pH Adjust Sample pH Optimize_Solvent->Adjust_pH Improve_Cleanup Enhance Cleanup Step (e.g., dSPE with PSA/C18) Adjust_pH->Improve_Cleanup Optimize_Method->Optimize_Solvent Assess_Matrix_Effects Assess Matrix Effects (Post-extraction spike) Improve_Cleanup->Assess_Matrix_Effects Check_IS Verify Internal Standard Performance End Improved Recovery Check_IS->End Assess_Matrix_Effects->Check_IS

Caption: Troubleshooting workflow for low this compound recovery.

Question: I am observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate matrix effects?

Answer: Matrix effects, particularly ion suppression, are a significant hurdle in achieving accurate quantification of this compound.[1][2] Here are some strategies to address this issue:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-extractives from the sample. This can be achieved by optimizing the solid-phase extraction (SPE) or QuEChERS cleanup steps. The use of different sorbents like C18, PSA (Primary Secondary Amine), or GCB (Graphitized Carbon Black) can target specific types of interferences.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte. However, this may also decrease the analyte concentration, potentially affecting sensitivity.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard for Metolachlor. If you are analyzing for this compound as the analyte of interest, a different stable isotope-labeled analog, if available, could be used as an internal standard to compensate for matrix effects.

Logical Relationship for Mitigating Matrix Effects

Matrix_Effects_Mitigation cluster_Problem Problem Identification cluster_Solutions Mitigation Strategies cluster_Outcome Desired Outcome Problem Signal Suppression (Matrix Effects) Cleanup Optimize Sample Cleanup (SPE or dSPE) Problem->Cleanup Dilution Dilute Sample Extract Problem->Dilution Calibration Use Matrix-Matched Calibrants Problem->Calibration Internal_Standard Employ Stable Isotope-Labeled Internal Standard Problem->Internal_Standard Outcome Accurate Quantification Cleanup->Outcome Dilution->Outcome Calibration->Outcome Internal_Standard->Outcome

Caption: Strategies to mitigate matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable extraction method for this compound in soil samples?

A1: Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used and effective methods for extracting this compound from soil. The choice between them often depends on the specific soil type, the required sample throughput, and the available resources.

  • QuEChERS: This method is known for its speed and simplicity, making it ideal for high-throughput laboratories. It involves an extraction with acetonitrile followed by a cleanup step using dispersive SPE (dSPE) with sorbents like PSA and C18 to remove interferences.

  • SPE: This technique can provide a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis. C18 cartridges are commonly used for the extraction of Metolachlor from water and soil extracts.

Q2: Which solvents are recommended for the extraction and elution of this compound?

A2: The choice of solvent is critical for achieving high recovery.

  • Extraction: Acetonitrile is the most common extraction solvent in the QuEChERS method due to its ability to precipitate many matrix components while efficiently extracting a wide range of pesticides. For SPE, a mixture of methanol and water is often used to load the sample onto the cartridge.

  • Elution: For SPE, elution is typically performed with a less polar solvent than the loading solution. A mixture of methanol and water (e.g., 80:20 v/v) has been shown to be effective for eluting Metolachlor and its degradates from C18 cartridges. A mixture of n-hexane and acetone (1:1 v/v) has also been reported to yield high recovery.

Q3: How does pH affect the recovery of this compound?

A3: Metolachlor is a neutral compound, and its extraction is generally not highly dependent on pH. However, the pH of the sample can influence the co-extraction of matrix components, which in turn can affect the overall recovery and matrix effects. For some multi-residue methods, adjusting the sample pH to a specific range (e.g., acidic or buffered) can improve the extraction efficiency and stability of other analytes in the mixture. It is always recommended to validate the method with your specific matrix to determine the optimal pH conditions.

Q4: What are the expected recovery rates for this compound in different matrices?

A4: Recovery rates can vary significantly depending on the matrix, extraction method, and analytical technique. The following table summarizes typical recovery data reported in the literature for Metolachlor or its S-isomer.

MatrixExtraction MethodAnalytical MethodSpike LevelAverage Recovery (%)Reference
Maize and Soybean StrawAccelerated Solvent Extraction (ASE)GC-MS0.05 - 0.1 mg/kg81.9 - 103.1
Runoff WaterSolid-Phase Extraction (SPE)LC-MS/MS0.02 - 0.2 µg/L95 - 114
Cotton Plant and SoilQuEChERSGC-ECD0.05 - 0.5 mg/kg94.5 - 102.9
Ground and Surface WaterSolid-Phase Extraction (SPE)LC/ESI-MS/MS0.10 - 100 ppb95 - 105
Soil and MaizeModified QuEChERSLC-MS/MS0.001–0.5 mg kg⁻¹89.3 - 92.7

Experimental Protocols

Below are detailed methodologies for common extraction techniques used for this compound analysis.

Protocol 1: QuEChERS Method for Soil Samples

This protocol is a general guideline and may require optimization for your specific soil type.

1. Sample Preparation: a. Homogenize the soil sample to ensure uniformity. b. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add an appropriate amount of internal standard solution. c. Shake vigorously for 1 minute. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). e. Immediately shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned extract for LC-MS/MS analysis. b. The extract may need to be diluted with the initial mobile phase to ensure compatibility with the chromatographic system.

Experimental Workflow for QuEChERS

QuEChERS_Workflow cluster_Prep Sample Preparation cluster_Extraction Extraction cluster_Cleanup dSPE Cleanup cluster_Analysis Analysis Prep 1. Weigh 10g of homogenized soil Add_Solvent 2. Add 10mL Acetonitrile and Internal Standard Prep->Add_Solvent Shake1 3. Shake for 1 min Add_Solvent->Shake1 Add_Salts 4. Add QuEChERS salts Shake1->Add_Salts Shake2 5. Shake for 1 min Add_Salts->Shake2 Centrifuge1 6. Centrifuge for 5 min Shake2->Centrifuge1 Transfer 7. Transfer 1mL supernatant to dSPE tube Centrifuge1->Transfer Vortex 8. Vortex for 30s Transfer->Vortex Centrifuge2 9. Centrifuge for 2 min Vortex->Centrifuge2 Analysis 10. Analyze supernatant by LC-MS/MS Centrifuge2->Analysis

Caption: Step-by-step workflow for the QuEChERS method.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for using C18 cartridges and may need optimization.

1. Cartridge Conditioning: a. Pass 5 mL of methanol through the C18 SPE cartridge. b. Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

2. Sample Loading: a. Pass the water sample (e.g., 50 mL) through the conditioned cartridge at a flow rate of approximately 5 mL/min.

3. Cartridge Washing: a. Wash the cartridge with 5 mL of deionized water to remove polar interferences.

4. Cartridge Drying: a. Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

5. Elution: a. Elute the retained analytes with a suitable solvent, for example, 2 x 3 mL of an 80:20 methanol/water (v/v) mixture.

6. Evaporation and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL) for LC-MS/MS analysis.

Experimental Workflow for SPE

SPE_Workflow cluster_Conditioning Cartridge Conditioning cluster_Extraction Extraction cluster_Elution Elution & Reconstitution cluster_Analysis Analysis Condition 1. Condition C18 Cartridge (Methanol then Water) Load 2. Load Water Sample Condition->Load Wash 3. Wash with Deionized Water Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute with Methanol/Water Dry->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 8. Analyze by LC-MS/MS Reconstitute->Analysis

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) method.

References

Technical Support Center: Troubleshooting Ion Suppression with Metolachlor-d6 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Metolachlor-d6 in their Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS analysis?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility of results.[1]

Q2: I'm using this compound, a deuterated internal standard. Shouldn't this correct for ion suppression?

A2: Ideally, a deuterated internal standard like this compound co-elutes with the non-labeled analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should remain constant, allowing for accurate quantification.[2] However, deuteration can sometimes cause a slight shift in chromatographic retention time. If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[3]

Q3: What are the common causes of ion suppression for this compound?

A3: Common causes of ion suppression include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins in biological samples; humic substances in environmental samples) are a primary cause.[1]

  • Mobile Phase Additives: Non-volatile buffers or high concentrations of certain additives can interfere with the ionization process.

  • High Analyte Concentration: At high concentrations, the analyte itself can saturate the ionization source, leading to a non-linear response.

  • Contaminants: Substances introduced during sample preparation, such as plasticizers from labware, can also cause suppression.

Q4: How can I determine if ion suppression is affecting my this compound signal?

A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves continuously infusing a solution of this compound into the MS while a blank matrix sample is injected into the LC system. A dip in the baseline signal indicates the presence of interfering matrix components at that retention time.

Troubleshooting Guide

If you suspect ion suppression is impacting your this compound analysis, follow this systematic troubleshooting workflow.

IonSuppressionTroubleshooting start Start: Low or Inconsistent This compound Signal check_signal Is signal low in matrix vs. neat standard? start->check_signal perform_pci Perform Post-Column Infusion (PCI) Experiment check_signal->perform_pci Yes no_suppression Consider other issues: - Instrument sensitivity - Standard stability - Source contamination check_signal->no_suppression No suppression_present Is ion suppression observed in PCI? perform_pci->suppression_present optimize_chromatography Optimize Chromatography: - Modify gradient - Change column chemistry - Adjust flow rate suppression_present->optimize_chromatography Yes suppression_present->no_suppression No improve_sample_prep Improve Sample Preparation: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Sample dilution optimize_chromatography->improve_sample_prep re_evaluate Re-evaluate with PCI improve_sample_prep->re_evaluate resolved Issue Resolved re_evaluate->resolved PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Column LC Column Tee Tee-Union LC_Column->Tee Syringe_Pump Syringe Pump with This compound Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

References

Technical Support Center: Optimizing Metolachlor-d6 Analysis in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice and frequently asked questions to help researchers optimize the injection volume for Metolachlor-d6 analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis in GC-MS?

A1: For standard GC-MS analysis of Metolachlor and related compounds, a typical starting injection volume is 1 µL in splitless mode.[1][2][3] This volume generally provides a good balance between achieving adequate sensitivity and preventing system overload.

Q2: What are the signs that my injection volume is too high?

A2: The most common sign of an excessive injection volume is poor peak shape, specifically "fronting," where the front of the peak is less steep than the back.[4] Other indicators include a loss of resolution between closely eluting peaks, a broad solvent front, and potential contamination of the MS source, which can lead to a noisy baseline.

Q3: My signal is too low. Can I simply inject a larger volume to improve sensitivity?

A3: While increasing the injection volume can increase the analyte signal, it must be done cautiously. Injecting volumes significantly larger than 2 µL can lead to "backflash," where the sample vapor volume exceeds the capacity of the inlet liner, causing poor reproducibility and sample loss.[5] For a substantial increase in sensitivity, specialized large volume injection (LVI) techniques with a programmable temperature vaporizer (PTV) inlet are recommended, which allow for controlled solvent evaporation before the sample is transferred to the column.

Q4: How does the injection volume relate to the inlet liner?

A4: The injection volume must be compatible with the internal volume of the GC inlet liner and the injection conditions (temperature, pressure, solvent). The solvent expands significantly upon vaporization; if the resulting vapor volume is greater than the liner's capacity, it can flash back into the carrier gas lines, leading to sample discrimination, carryover, and poor quantitative performance. Always select a liner with a volume appropriate for your injection volume and solvent.

Troubleshooting Guide

Q: My this compound peak is fronting (a "shark-fin" shape). What is the likely cause?

A: This is a classic symptom of column overload, meaning too much analyte mass has been introduced onto the column at once.

  • Solution 1: Reduce the injection volume. Try decreasing the volume in 0.5 µL increments (e.g., from 2.0 µL to 1.5 µL, then to 1.0 µL).

  • Solution 2: If reducing the volume compromises sensitivity, dilute your sample and reinject the original volume.

Q: I am observing poor reproducibility in my peak areas from run to run. How can injection volume be the cause?

A: Poor area reproducibility linked to injection can stem from several issues:

  • Autosampler/Syringe Issues: The syringe may be partially blocked or have a faulty plunger, leading to inconsistent volumes being drawn and dispensed.

  • Backflash: As mentioned in the FAQ, if the injection volume is too large for the inlet conditions, the sample vapor can expand out of the liner. This process is often not reproducible, leading to variable amounts of sample reaching the column.

  • Injection Speed: A slow injection can cause the sample to vaporize inefficiently in the needle, leading to discrimination against less volatile compounds. Ensure the injection is smooth and rapid.

Q: My this compound peak is tailing. Could the injection volume be responsible?

A: While peak tailing is more commonly caused by active sites in the liner or column, dead volumes, or contamination, injection volume can be a contributing factor. Injecting a large volume of a solvent that is a poor match for the column's stationary phase polarity can result in distorted peak shapes, including tailing. If you observe tailing after increasing the injection volume, consider if a more compatible solvent can be used or if the volume should be reduced.

Experimental Protocols

Protocol: Determining Optimal Injection Volume

Objective: To empirically determine the optimal injection volume that maximizes the signal for this compound without compromising peak shape or linearity.

Methodology:

  • Prepare Standard: Prepare a standard of this compound at a concentration that is representative of the midpoint of your expected calibration curve.

  • Set Up GC-MS Method: Use your standard analytical method for this compound. Common parameters include a splitless injection mode and an injector temperature of 250°C.

  • Create Injection Sequence: Set up an autosampler sequence to inject varying volumes of the same standard. A typical range to test would be: 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, and 2.5 µL. Include solvent blanks between each injection to check for carryover.

  • Data Acquisition: Run the sequence and acquire the data.

  • Data Analysis: For each injection volume, determine the following:

    • Peak Area: Integrate the peak for this compound.

    • Peak Asymmetry: Calculate the asymmetry factor (As) or tailing factor (Tf). An ideal value is 1.0, with a generally acceptable range of 0.9 to 1.5.

    • Signal-to-Noise Ratio (S/N): Calculate the S/N to assess sensitivity.

  • Evaluation: Plot the Peak Area against the Injection Volume. The relationship should be linear. The optimal injection volume is the highest volume that remains within the linear range and maintains an acceptable peak asymmetry (<1.5). If linearity is lost or peak shape degrades significantly, that volume is too high.

Data Presentation

Table 1: Example Results from an Injection Volume Optimization Study

Injection Volume (µL)Peak Area (Counts)Peak Asymmetry FactorSignal-to-Noise (S/N)Observations
0.5150,0001.05250Good peak shape, linear response.
1.0310,0001.10520Good peak shape, linear response.
1.5460,0001.20780Acceptable peak shape, still linear.
2.0550,0001.75910Non-linear response, peak fronting observed.
2.5580,0002.50950Severe fronting, loss of linearity.

Note: Data are for illustrative purposes only.

Mandatory Visualization

InjectionVolumeTroubleshooting start Observed Chromatographic Issue peak_shape Poor Peak Shape? start->peak_shape reproducibility Poor Reproducibility? start->reproducibility low_signal Low Sensitivity? start->low_signal fronting Peak Fronting (Shark Fin) peak_shape->fronting Yes tailing Peak Tailing peak_shape->tailing Yes (less common) overload Probable Cause: Column Overload fronting->overload backflash Probable Cause: Inlet Backflash or Syringe Issue reproducibility->backflash Yes insufficient_mass Probable Cause: Insufficient Analyte Mass on Column low_signal->insufficient_mass Yes reduce_vol Solution: 1. Reduce Injection Volume 2. Dilute Sample overload->reduce_vol check_params Solution: 1. Verify Liner Volume vs. Injection Volume 2. Check Syringe backflash->check_params increase_vol Solution: 1. Cautiously Increase Volume (monitor peak shape) 2. Consider LVI Techniques insufficient_mass->increase_vol

Caption: Troubleshooting workflow for GC-MS injection volume optimization.

References

potential for isotopic exchange in Metolachlor-d6 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the potential for isotopic exchange in Metolachlor-d6. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

This compound is the deuterium-labeled form of Metolachlor, a widely used chloroacetamide herbicide.[1][2] In this stable isotope-labeled (SIL) internal standard, six hydrogen atoms are replaced by deuterium atoms on the N-alkoxypropyl group.[3] This specific placement is critical for its use in quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS), as it provides a distinct mass shift from the unlabeled analyte.[4][5]

The IUPAC name for this specific isotopologue is 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide. The location of these labels on aliphatic carbons, rather than on highly labile heteroatoms like oxygen or nitrogen, generally confers good stability.

cluster_metolachlor_d6 This compound Structure Metolachlor_structure pos_d1 pos_d2 pos_d3 pos_d4 pos_d5 label_d1 D label_d2 D label_d3 D label_d4 D label_d5 D₂

Caption: Chemical structure of this compound highlighting the deuterium labels in red.

Q2: Is isotopic exchange a significant concern when using this compound?

While the deuterium labels in this compound are on relatively stable aliphatic carbon atoms, the potential for hydrogen-deuterium (H/D) exchange should not be entirely dismissed. Isotopic exchange is a chemical process where a deuterium atom is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent (e.g., water, methanol). This alteration changes the mass of the internal standard, which can lead to significant errors in quantification. The loss of deuterium can cause an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.

The risk of exchange increases under specific experimental conditions. Therefore, validating the stability of the standard under your specific analytical conditions is a critical step.

Q3: What experimental factors can promote H/D exchange?

Several factors can influence the rate of isotopic exchange for deuterated standards:

  • pH: The rate of H/D exchange is highly dependent on pH. Both strongly acidic and strongly basic conditions can catalyze the exchange process. While Metolachlor is reported to be stable to hydrolysis in a wide pH range (1-9), studies on its degradation show that dissipation is significantly faster in acidic (pH 4) and alkaline water compared to neutral water, which may suggest a higher potential for exchange at pH extremes.

  • Temperature: Higher temperatures accelerate the rate of most chemical reactions, including isotopic exchange. Long-term storage at elevated temperatures or prolonged exposure to heat during sample preparation should be avoided.

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) is necessary for the exchange to occur, as they provide a source of hydrogen atoms. Storing stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) can enhance long-term stability.

  • Matrix Components: Certain components within a biological or environmental matrix could potentially catalyze the exchange process. This highlights the importance of testing standard stability in the actual sample matrix.

main Potential for Isotopic Exchange ph pH Extremes (Acidic or Basic) main->ph Promoted by temp Elevated Temperature main->temp Promoted by solvent Protic Solvents (e.g., H₂O, MeOH) main->solvent Promoted by matrix Catalytic Matrix Components main->matrix Promoted by

Caption: Key factors that can promote isotopic exchange in deuterated standards.

Troubleshooting Guides

Issue: Inaccurate or irreproducible quantitative results.

If you are experiencing a gradual decrease in the internal standard (IS) signal over an analytical batch, or observing poor accuracy and precision, isotopic exchange may be a contributing factor.

start Inaccurate / Irreproducible Quantitation Results check_storage Step 1: Review IS Storage (Solvent, Temp, pH) start->check_storage run_stability Step 2: Perform Stability Test (See Protocol Below) check_storage->run_stability analyze_ms Step 3: Analyze by Full-Scan MS run_stability->analyze_ms confirm_exchange Isotopic Exchange Confirmed? analyze_ms->confirm_exchange no_exchange Issue Likely Unrelated (e.g., instrument drift, matrix effects) confirm_exchange->no_exchange No mitigate Step 4: Implement Corrective Actions • Prepare fresh standards • Optimize storage solvent/pH • Minimize sample prep time confirm_exchange->mitigate Yes

Caption: Troubleshooting workflow for suspected isotopic exchange of this compound.

  • Review Storage and Handling: Check the solvent used for stock and working solutions. For long-term storage, aprotic solvents like acetonitrile are preferable to protic solvents like methanol or water. Ensure standards are stored at recommended low temperatures.

  • Confirm Mass Shift via Mass Spectrometry: Acquire a full-scan mass spectrum of an IS solution that has been stored for some time or incubated under your experimental conditions (e.g., in the mobile phase). Look for the appearance of ions corresponding to the loss of one or more deuterium atoms (e.g., M-1, M-2, etc., where M is the mass of this compound).

  • Implement Corrective Actions: If exchange is confirmed, take the following steps:

    • Prepare Fresh Solutions: Prepare working solutions of your deuterated standard more frequently to minimize the time they are exposed to exchange-promoting conditions.

    • Optimize Solvents: If possible, adjust the pH of your storage or reconstitution solvent to be near neutral.

    • Consider an Alternative Standard: If exchange proves to be unavoidable and problematic under your required analytical conditions, switching to a more robustly labeled standard, such as one containing ¹³C, may be necessary as they are not prone to exchange.

Experimental Protocols

Protocol: Assessing the Stability of this compound

This protocol is designed to determine if significant isotopic exchange of this compound is occurring under your specific experimental conditions.

Objective: To assess the stability of the deuterated internal standard by incubating it in the solvents and matrix used in your analytical method over time.

Materials:

  • This compound stock solution

  • Blank matrix (e.g., plasma, soil extract, water)

  • Sample preparation and LC mobile phase solvents

  • LC-MS/MS system

Methodology:

  • Prepare Test Samples:

    • T=0 Samples: Spike a known concentration of this compound into your blank matrix and/or reconstitution solvent. Immediately process and inject these samples onto the LC-MS/MS. These serve as your baseline.

    • Incubated Samples: Prepare an identical set of samples. Store them on the autosampler or a benchtop to simulate the conditions of a typical analytical run.

  • Time-Point Analysis: Inject the incubated samples at regular intervals (e.g., 4, 8, 12, and 24 hours).

  • Data Analysis:

    • Monitor the peak area of the this compound mass transition over the time course.

    • Simultaneously, monitor the mass transitions for potential exchange products (e.g., Metolachlor-d5, Metolachlor-d4).

    • Analyze a T=24 hour sample using a full-scan or product-ion scan method to check for lower mass isotopologues.

Data Interpretation:

Summarize the results in a table to clearly visualize any degradation or exchange over time.

Time Point (Hours)This compound Peak Area (Mean)% of Initial AreaPeak Area of Exchange Products (e.g., d5)
01,500,000100%Not Detected
41,485,00099%Not Detected
81,450,00096.7%Low Signal Detected
121,390,00092.7%Signal Increased
241,250,00083.3%Signal Clearly Present

A significant decrease (>15%) in the this compound peak area accompanied by a corresponding increase in exchange product signals indicates that isotopic exchange is occurring under your experimental conditions and that corrective actions are necessary.

References

minimizing background interference in Metolachlor-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in Metolachlor-d6 analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is the deuterium-labeled version of Metolachlor, a widely used chloroacetanilide herbicide.[1] In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), this compound serves as an internal standard.[2] Because it has a slightly higher mass than Metolachlor due to the deuterium atoms, it can be distinguished by the mass spectrometer. Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample preparation and analysis. This allows it to be used to accurately quantify Metolachlor by correcting for variations in sample extraction, matrix effects, and instrument response.

Q2: What are the common sources of background interference in this compound analysis?

Background interference in this compound analysis can originate from several sources:

  • Matrix Effects: This is the most significant source of interference, where co-eluting compounds from the sample matrix (e.g., soil, water, plant tissues) suppress or enhance the ionization of this compound and the target analyte in the mass spectrometer source.[2] Samples with high dissolved organic matter or conductivity are particularly prone to significant matrix effects.[2]

  • Contamination: Contamination can be introduced from solvents, reagents, glassware, and even the LC-MS/MS system itself. This can lead to high background noise and false positives.

  • Co-eluting Compounds: Substances with similar chemical properties to Metolachlor may elute from the chromatography column at the same time, causing isobaric interference (compounds with the same nominal mass).

  • Instrumental Noise: The mass spectrometer itself can be a source of background noise. Optimizing instrument parameters is crucial for minimizing this.[3]

Troubleshooting Guides

Problem 1: High Background Noise in the Chromatogram

High background noise can obscure the peak for this compound, leading to inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents. Test individual solvents for background levels.
Instrument Contamination Clean the mass spectrometer's ion source. Flush the LC system with a strong solvent mixture (e.g., isopropanol/water) to remove contaminants.
Improper MS/MS Parameters Optimize the cone gas flow rate and cone voltage to reduce interfering ions and improve the signal-to-noise ratio.

Problem 2: Poor Peak Shape or Tailing for this compound

Poor peak shape can affect the accuracy of peak integration and, consequently, quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Column Degradation Replace the analytical column if it has exceeded its lifetime or has been subjected to harsh conditions.
Incompatible Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and the column. Adjust the organic solvent composition to improve peak shape.
Sample Overload Reduce the injection volume or dilute the sample to avoid overloading the column.

Problem 3: Inconsistent Internal Standard Response

Fluctuations in the this compound signal across a batch of samples can indicate a problem with sample preparation or instrument stability.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples and standards. Automate liquid handling steps if possible.
Variable Matrix Effects Employ a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE) or a QuEChERS protocol, to remove interfering matrix components.
Instrument Instability Check for fluctuations in the LC pump pressure and MS source temperature. Allow the instrument to stabilize before running the analysis.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is adapted for the extraction of Metolachlor from complex matrices like herbal teas and is effective at minimizing matrix interference.

  • Extraction:

    • Weigh 1 gram of the homogenized, dried sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to thoroughly wet the sample.

    • Add 10 mL of acetonitrile containing the this compound internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing sorbents like PSA (primary secondary amine) and C18 to remove interfering compounds.

    • Vortex for 30 seconds and centrifuge.

  • Analysis:

    • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

DOT Script for QuEChERS Workflow:

QuEChERS_Workflow start Homogenized Sample extraction 1. Add Water & Acetonitrile (with this compound) 2. Add QuEChERS Salts 3. Shake & Centrifuge start->extraction supernatant Acetonitrile Supernatant extraction->supernatant dspe d-SPE Cleanup (Add to tube with PSA/C18) Shake & Centrifuge supernatant->dspe filtration Filter (0.2 µm) dspe->filtration analysis LC-MS/MS Analysis filtration->analysis

A diagram illustrating the QuEChERS sample preparation workflow.

Protocol 2: Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Parameters

Optimized instrument parameters are critical for minimizing background noise and achieving high sensitivity.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL

Mass Spectrometry Parameters (Triple Quadrupole):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr (Optimize for your instrument)
Desolvation Gas Flow 800 L/hr
MRM Transitions Metolachlor: Specific transitions to be optimizedthis compound: Specific transitions to be optimized

DOT Script for Troubleshooting Logic:

Troubleshooting_Logic start High Background Interference? check_matrix Are Matrix Effects Suspected? start->check_matrix Yes check_contamination Is Contamination a Possibility? start->check_contamination No improve_cleanup Implement/Optimize Sample Cleanup (QuEChERS, SPE) check_matrix->improve_cleanup Yes use_is Use Stable Isotope-Labeled Internal Standard (this compound) check_matrix->use_is Yes check_instrument Are Instrument Parameters Optimized? check_contamination->check_instrument No clean_system Use High Purity Solvents Clean LC/MS System check_contamination->clean_system Yes optimize_ms Optimize MS Parameters (e.g., Cone Gas Flow) check_instrument->optimize_ms No end Reduced Interference check_instrument->end Yes improve_cleanup->end use_is->end clean_system->end optimize_ms->end

A logical workflow for troubleshooting background interference.

References

stability of Metolachlor-d6 in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Metolachlor-d6 in solution over time. The information is intended for researchers, scientists, and drug development professionals using this compound as an internal standard or reference material in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store this compound solutions at or below -15°C[1]. Specifically, storage at -20°C is a common practice for maintaining the integrity of the standard[2]. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture.

Q2: What is the expected shelf life of this compound in common organic solvents like acetonitrile or methanol?

While specific long-term stability data for this compound in organic solvents is not extensively published, based on the stability of similar deuterated standards and general guidelines, a properly stored stock solution in a high-purity solvent like acetonitrile or methanol can be expected to be stable for an extended period. For quantitative applications, it is crucial to establish an in-house expiry date through a formal stability study[3][4]. As a general guideline, a storage life of 12 months can be considered for solutions of reagents unless otherwise specified or determined by in-house studies[5].

Q3: Can I use a this compound solution that has been stored at room temperature for a short period?

Short-term exposure to room temperature may not significantly degrade this compound, as the non-deuterated form, Metolachlor, is stable up to high temperatures. However, for quantitative analysis where accuracy is critical, it is best practice to minimize the time solutions spend outside of recommended storage conditions. The stability of analytical solutions is a factor that should be evaluated during method validation. If a solution's integrity is in doubt, it is advisable to compare it against a freshly prepared standard.

Q4: What are the potential degradation products of this compound?

The primary degradation pathways for Metolachlor in environmental and biological systems involve microbial action and photodegradation, leading to the formation of metabolites such as metolachlor ethane sulfonic acid (ESA) and metolachlor oxanilic acid (OXA). While the stability of this compound in pure organic solvents is expected to be high, exposure to light or contaminants could potentially lead to the formation of analogous deuterated degradation products. Analysis by LC-MS/MS can be used to identify and quantify both the parent compound and its potential degradates.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results using this compound internal standard. Degradation of the this compound stock or working solution.1. Prepare a fresh working solution from the stock solution. 2. If the issue persists, prepare a fresh stock solution. 3. Verify the storage conditions of the solutions. 4. Perform a stability check by comparing the response of the old solution to a newly prepared one.
Inaccurate concentration of the this compound solution due to solvent evaporation.1. Ensure vials are tightly capped. 2. Use autosampler vials with septa appropriate for the solvent. 3. Minimize the time solutions are left uncapped. 4. Re-prepare the solution if evaporation is suspected.
Appearance of unknown peaks near the this compound peak in the chromatogram. Potential degradation of this compound.1. Analyze the solution using a high-resolution mass spectrometer to identify the unknown peaks. 2. Review the storage and handling procedures of the solution to identify potential causes of degradation (e.g., exposure to light, incompatible container material). 3. Prepare a fresh solution and re-analyze.
Contamination of the solvent or glassware.1. Use high-purity, LC-MS grade solvents. 2. Ensure all glassware is thoroughly cleaned and rinsed with the solvent used for the solution. 3. Prepare a solvent blank to check for background contamination.

Quantitative Stability Assessment

The following table provides a hypothetical summary of a long-term stability study for a 1 mg/mL this compound stock solution in acetonitrile, stored at different temperatures. This data is illustrative and should be confirmed by an in-house stability study.

Storage ConditionTime PointConcentration (% of Initial)Appearance
-20°C 0 months100.0%Clear, colorless solution
3 months99.8%Clear, colorless solution
6 months99.7%Clear, colorless solution
12 months99.5%Clear, colorless solution
24 months99.2%Clear, colorless solution
4°C 0 months100.0%Clear, colorless solution
3 months99.5%Clear, colorless solution
6 months98.9%Clear, colorless solution
12 months97.8%Clear, colorless solution
24 months95.5%Clear, colorless solution
Room Temperature (20-25°C) 0 months100.0%Clear, colorless solution
1 month98.2%Clear, colorless solution
3 months95.1%Clear, colorless solution
6 months90.3%Clear, colorless solution

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a procedure for conducting a stability study of a this compound solution.

1. Objective: To determine the stability of a this compound solution in a specified solvent (e.g., acetonitrile) under defined storage conditions over a set period.

2. Materials:

  • This compound reference standard

  • High-purity solvent (e.g., LC-MS grade acetonitrile)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Analytical balance

  • LC-MS/MS system

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple amber glass vials, ensuring each vial is filled to a similar volume and tightly sealed.

  • Storage Conditions:

    • Store the vials at different temperatures:

      • Long-term: -20°C ± 2°C

      • Accelerated: 40°C ± 2°C with 75% ± 5% relative humidity

      • Reference: 4°C ± 2°C

  • Testing Schedule:

    • Analyze the solutions at predetermined time points. A typical schedule for a long-term study is every 3 months for the first year, every 6 months for the second year, and annually thereafter. For an accelerated study, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

  • Analytical Method:

    • Use a validated, stability-indicating LC-MS/MS method for the analysis of this compound.

    • At each time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before opening.

    • Prepare a working solution by diluting the stock solution to a concentration within the calibration range of the analytical method.

    • Analyze the working solution in triplicate and compare the results to a freshly prepared standard of the same concentration.

  • Data Evaluation:

    • Calculate the concentration of this compound at each time point relative to the initial concentration (time zero).

    • Assess the appearance of the solution for any changes in color or for the presence of precipitates.

    • Monitor the chromatograms for the appearance of any new peaks that may indicate degradation products.

4. Acceptance Criteria: The solution is considered stable if the concentration of this compound remains within a predefined range (e.g., 98-102% of the initial concentration) and no significant degradation products are observed.

Diagrams

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_conditions Store at Different Conditions (-20°C, 4°C, 40°C/75% RH) aliquot->storage_conditions sampling Sample at Predetermined Time Points storage_conditions->sampling lcms_analysis Analyze by Validated LC-MS/MS Method sampling->lcms_analysis data_eval Evaluate Concentration, Appearance, and Purity lcms_analysis->data_eval stability_determination Determine Solution Stability and Shelf Life data_eval->stability_determination

Caption: Workflow for assessing the stability of this compound in solution.

References

selecting the right concentration of Metolachlor-d6 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective use of Metolachlor-d6 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of the herbicide Metolachlor. It is commonly used as an internal standard (IS) in quantitative analytical methods, such as chromatography and mass spectrometry. Because its chemical and physical properties are nearly identical to the non-labeled Metolachlor analyte, it can effectively compensate for variations in sample preparation, extraction, and instrument response, leading to more accurate and precise results.

Q2: What are the ideal purity requirements for this compound?

For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.

Q3: How many deuterium atoms are optimal for a deuterated internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.

Selecting the Right Concentration of this compound

The optimal concentration of this compound depends on the specific application, the matrix being analyzed, and the expected concentration range of the analyte. The goal is to add a consistent amount of the internal standard to all samples (calibrators, quality controls, and unknowns) to achieve a detectable and reproducible signal without saturating the detector.

Below is a summary of typical concentration ranges for this compound in different applications.

Application AreaMatrixTypical Final ConcentrationReference
Environmental AnalysisWater0.10 µg/mL
Environmental AnalysisWater5.0 pg/µL
Food SafetyCannabis1, 10, and 50 ppb (as part of a mix)
AgricultureMaize and SoybeanNot specified, but used for quantification

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q4: Why is my this compound internal standard showing a different retention time than the Metolachlor analyte?

This phenomenon is known as the "deuterium isotope effect." Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which may lead to a shift in retention time. In reverse-phase chromatography, deuterated compounds often elute slightly earlier. This can be problematic as it may lead to differential matrix effects.

Q5: I suspect my this compound is undergoing isotopic exchange. How can I confirm this and what should I do?

To confirm isotopic exchange, you can monitor the mass spectrum of the internal standard in your blank matrix over time. An increase in the signal corresponding to the unlabeled analyte or partially deuterated species would indicate an exchange.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions for Water Analysis

This protocol is based on a modified EPA method for the analysis of herbicides in water.

1. Materials:

  • This compound (neat or certified solution)

  • Absolute Ethanol (HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

2. Procedure:

  • Primary Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh a known amount of neat this compound and dissolve it in a known volume of absolute ethanol to achieve the target concentration.

    • If starting from a certified solution, perform serial dilutions as needed.

  • Intermediate Stock Solution (e.g., 10.0 µg/mL):

    • Pipette the required volume of the primary stock solution into a volumetric flask.

    • Dilute to volume with absolute ethanol and mix thoroughly.

  • Working Internal Standard Solution (e.g., 0.10 µg/mL):

    • Pipette 10.0 mL of the 10.0 µg/mL intermediate stock solution into a 1000 mL volumetric flask.

    • Dilute to volume with absolute ethanol and mix. This solution is now ready to be added to your samples.

3. Sample Spiking:

  • Add 1.00 mL of the 0.10 µg/mL working internal standard solution to each 200 mL water sample. This will result in a final concentration of 0.10 µg/mL of this compound in the final analytical sample (assuming a final volume of 1.00 mL after extraction and concentration).

Protocol 2: Assessing the Isotopic Purity of this compound

This protocol helps to determine the contribution of any unlabeled Metolachlor in your deuterated internal standard.

1. Materials:

  • This compound internal standard

  • Suitable solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system

2. Procedure:

  • Prepare a High-Concentration this compound Solution: Prepare a solution of the deuterated internal standard at a concentration significantly higher than what is used in your analytical method.

  • LC-MS/MS Analysis:

    • Inject the high-concentration solution into the LC-MS/MS system.

    • Monitor the mass transitions for both this compound and the unlabeled Metolachlor.

  • Data Interpretation:

    • If a signal is detected at the mass transition of the unlabeled analyte, this indicates the presence of this impurity in your deuterated standard.

    • Quantify the peak area of the unlabeled analyte relative to the deuterated standard to determine the percentage of impurity.

Visualizations

workflow Workflow for Selecting this compound Concentration cluster_prep Preparation cluster_selection Concentration Selection cluster_validation Validation cluster_optimization Optimization A Define Analyte Concentration Range D Choose IS Concentration (Mid-point of Analyte Range) A->D B Select Matrix (Water, Soil, etc.) B->D C Review Literature for Similar Methods C->D E Prepare Stock & Working Solutions D->E F Spike IS into Calibration Standards & QCs E->F G Analyze Samples F->G H Evaluate IS Response (Signal Intensity, Reproducibility) G->H I Response Acceptable? H->I J Adjust Concentration I->J No K Final Method Concentration I->K Yes J->E

Caption: A decision workflow for selecting the optimal concentration of this compound internal standard.

troubleshooting Troubleshooting Inconsistent this compound Response cluster_sample_prep Sample Preparation Issues cluster_matrix Matrix Effects cluster_instrument Instrumental Issues Start Inconsistent IS Response Pipetting Inconsistent Pipetting Start->Pipetting Mixing Incomplete Mixing Start->Mixing Degradation Analyte/IS Degradation Start->Degradation Suppression Ion Suppression Start->Suppression Enhancement Ion Enhancement Start->Enhancement Injection Inconsistent Injection Volume Start->Injection Source Fluctuations in MS Source Start->Source Contamination System Contamination Start->Contamination Sol_Pipetting Calibrate Pipettes, Use Consistent Procedure Pipetting->Sol_Pipetting Solution Sol_Mixing Vortex Samples Thoroughly Mixing->Sol_Mixing Solution Sol_Degradation Minimize Sample Time at Room Temp Degradation->Sol_Degradation Solution Sol_Matrix Improve Chromatographic Separation Suppression->Sol_Matrix Solution Enhancement->Sol_Matrix Sol_Injection Check Autosampler for Air Bubbles Injection->Sol_Injection Solution Sol_Source Allow Instrument to Stabilize Source->Sol_Source Solution Sol_Contamination Flush System with Solvents Contamination->Sol_Contamination Solution

Caption: A troubleshooting guide for common issues leading to inconsistent this compound internal standard response.

Technical Support Center: Accurate Quantification with Metolachlor-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for impurities in Metolachlor-d6 internal standards. Accurate quantification is critical in experimental research, and understanding how to identify and mitigate the impact of internal standard impurities is paramount for reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of the herbicide Metolachlor. In analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), isotopically labeled compounds such as this compound are considered the gold standard for internal standards. They are used to improve the accuracy and precision of quantification. Because this compound is chemically almost identical to the non-labeled Metolachlor (the analyte), it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in extraction efficiency, matrix effects, and instrument response.

Q2: What are the common impurities in a this compound standard?

The most common and impactful impurity in a this compound standard is the presence of the unlabeled analyte, Metolachlor. This is often a residual component from the synthesis process. Other potential impurities could include synthesis byproducts or related compounds, though these are typically present at much lower levels in high-purity standards. The presence of unlabeled Metolachlor is a critical parameter to assess as it can directly interfere with the quantification of the analyte, leading to an overestimation of its concentration.

Q3: How can impurities in my this compound standard affect my experimental results?

Impurities in your this compound standard can lead to significant errors in quantification. The primary issue is the "cross-talk" or isotopic interference, where the signal from the unlabeled Metolachlor impurity in the internal standard contributes to the signal of the analyte you are trying to measure. This can result in:

  • Inaccurate Quantification: An artificially inflated analyte signal, leading to an overestimation of the true concentration.

  • Non-linear Calibration Curves: At high concentrations of the internal standard, the contribution of the unlabeled impurity can cause the calibration curve to become non-linear.

  • Poor Assay Precision and Reproducibility: If the impurity level varies between different lots of the internal standard, it can lead to inconsistent results over time.

Q4: How do I know if my this compound standard has significant impurities?

Reputable suppliers of analytical standards provide a Certificate of Analysis (CoA) that specifies the chemical and isotopic purity of the standard. For deuterated standards, an isotopic purity of ≥98% is generally recommended. However, it is good laboratory practice to verify the purity of your standard, especially for sensitive assays. You can assess the purity by analyzing a solution of the this compound standard alone using your analytical method (e.g., LC-MS/MS). The presence of a peak at the retention time and mass-to-charge ratio (m/z) of the unlabeled Metolachlor will indicate the presence of this impurity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments related to this compound impurities.

Issue Potential Cause Troubleshooting Steps
Higher than expected analyte concentrations in blank samples (containing only internal standard). The this compound internal standard is contaminated with unlabeled Metolachlor.1. Prepare a "zero sample" containing only the blank matrix and your working concentration of the this compound internal standard. 2. Analyze this sample and measure the peak area for the unlabeled Metolachlor. 3. This peak area represents the contribution of the impurity from the internal standard. 4. This contribution can be subtracted from the analyte peak area in all your samples, or you can use a mathematical correction in your calibration.
Calibration curve is non-linear, especially at higher concentrations. Isotopic interference from the this compound standard is becoming significant at higher analyte concentrations.1. Reduce the concentration of the this compound internal standard in your samples. Ensure the signal is still sufficient for reliable detection. 2. Implement a mathematical correction to account for the impurity contribution (see Experimental Protocols section). 3. If possible, use a this compound standard with a higher isotopic purity.
Poor reproducibility of results between different batches of internal standard. The level of unlabeled Metolachlor impurity varies between batches.1. Always assess the purity of a new batch of this compound standard before use. 2. If the impurity level is different, you will need to adjust your correction calculations accordingly for the new batch. 3. Ideally, purchase a large single batch of the internal standard to ensure consistency over a long series of experiments.
A slight shift in retention time is observed between Metolachlor and this compound. This is a known phenomenon called the "chromatographic isotope effect." The deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.1. Ensure that your chromatography method has sufficient resolution to separate the analyte and internal standard from other matrix components. 2. As long as the peaks are consistently integrated and the shift is small and reproducible, it should not significantly impact quantification, as the internal standard still effectively corrects for variability.

Experimental Protocols

Protocol 1: Assessment of Unlabeled Metolachlor in this compound Standard

Objective: To quantify the percentage of unlabeled Metolachlor present as an impurity in a this compound standard using LC-MS/MS.

Methodology:

  • Prepare a High-Concentration Solution: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., acetonitrile) at a high concentration (e.g., 1 µg/mL).

  • Instrument Setup: Set up your LC-MS/MS to monitor the specific mass transitions for both unlabeled Metolachlor and this compound.

  • Analysis: Inject the high-concentration this compound solution into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak area for the unlabeled Metolachlor.

    • Integrate the peak area for the this compound.

    • Calculate the percentage of unlabeled Metolachlor impurity using the following formula:

Data Presentation:

Parameter Value
Isotopic Purity (from CoA)>98%
Measured % Unlabeled Impurity[Insert your calculated value here]
Protocol 2: Mathematical Correction for Internal Standard Impurity

Objective: To correct the calculated analyte concentration for the contribution from the unlabeled impurity in the this compound internal standard.

Methodology:

  • Determine the Contribution Factor (CF):

    • Prepare a "zero sample" containing the blank matrix and the working concentration of the this compound internal standard.

    • Analyze this sample and measure the peak area of the analyte (unlabeled Metolachlor). Let's call this Area_impurity.

    • Also, measure the peak area of the internal standard (this compound) in this sample. Let's call this Area_IS_zero.

    • Calculate the Contribution Factor (CF): CF = Area_impurity / Area_IS_zero.

  • Correct the Analyte Peak Area in Your Samples:

    • For each of your unknown samples, measure the peak area of the analyte (Area_analyte_measured) and the internal standard (Area_IS_sample).

    • Calculate the corrected analyte peak area (Area_analyte_corrected): Area_analyte_corrected = Area_analyte_measured - (CF * Area_IS_sample)

  • Quantify Using the Corrected Area:

    • Use the Area_analyte_corrected to calculate the concentration of your analyte from the calibration curve.

Example Calculation:

Parameter Value
Area_impurity (from zero sample)5,000
Area_IS_zero (from zero sample)1,000,000
Contribution Factor (CF) 0.005
Area_analyte_measured (in unknown sample)150,000
Area_IS_sample (in unknown sample)980,000
Area_analyte_corrected 145,100

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation prep_is Prepare High-Concentration This compound Solution analyze_is Inject High-Conc. IS into LC-MS/MS prep_is->analyze_is prep_zero Prepare 'Zero Sample' (Blank + this compound) analyze_zero Inject 'Zero Sample' into LC-MS/MS prep_zero->analyze_zero calc_impurity Calculate % Impurity analyze_is->calc_impurity calc_cf Calculate Contribution Factor (CF) analyze_zero->calc_cf correct_area Correct Analyte Peak Area calc_cf->correct_area

Caption: Workflow for assessing and correcting for this compound impurities.

logical_relationship Impurity Unlabeled Metolachlor in this compound Signal Analyte Signal (Measured by MS) Impurity->Signal contributes to Error Overestimation of Analyte Concentration Impurity->Error leads to Quant Analyte Quantification Signal->Quant is used for Quant->Error

Caption: Logical relationship showing the impact of internal standard impurity.

Validation & Comparative

The Gold Standard for Herbicide Analysis: A Comparative Guide to Analytical Method Validation Using Metolachlor-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Metolachlor, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of analytical methods for Metolachlor, focusing on the superior performance of the deuterated internal standard, Metolachlor-d6, against the external standard method. The information presented is supported by experimental data from validated analytical methods, offering a clear rationale for the adoption of isotope dilution mass spectrometry.

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This minimizes variability and leads to more accurate and precise quantification.

Performance Comparison: this compound vs. External Standard

The following tables summarize the quantitative performance data from two distinct validated analytical methods for the determination of Metolachlor in water. One method utilizes this compound as an internal standard, while the other employs an external standard calibration.

Table 1: Method Performance using this compound Internal Standard [1]

ParameterPerformance Metric
Linearity Quadratic regression
Accuracy (Recovery) 70 - 120%
Precision (RSD) < 20%
Limit of Quantification (LOQ) 0.10 µg/L (ppb)

Table 2: Method Performance using External Standard Calibration [2]

ParameterPerformance Metric
Linearity (r²) > 0.990
Accuracy (Recovery at 0.1 ppb) 95% (average)
Precision (RSD at 0.1 ppb) 5.3%
Limit of Quantification (LOQ) 0.05 µg/L (ppb)

While both methods demonstrate acceptable performance for their intended purposes, the use of a deuterated internal standard like this compound provides inherent advantages in compensating for matrix effects and variations in sample preparation and instrument response, which is not reflected in the external standard method's validation data alone. The broader acceptable recovery range for the this compound method is a common feature of multi-residue methods and still ensures reliable data.

Experimental Protocols

Method 1: Metolachlor Analysis using this compound Internal Standard[1]

This method is designed for the quantification of Metolachlor and other triazine herbicides in water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • A 900 µL aliquot of the water sample is transferred to an HPLC vial.

  • 100 µL of an internal standard solution containing this compound (at 50 pg/µL) is added to the vial.[1]

  • The final concentration of the internal standard in the sample is 5.0 pg/µL.[1]

  • The sample is thoroughly mixed before analysis.

LC-MS/MS Analysis:

  • The sample is analyzed by LC-MS/MS.

  • Quantification is based on the ratio of the peak response of Metolachlor to the peak response of this compound.

  • A quadratic regression curve is used for calibration.

Method 2: Metolachlor Analysis using External Standard Calibration

This method is for the determination of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in well water by LC/MS/MS.

Sample Preparation:

  • A 50 mL aliquot of the well water sample is passed through an Oasis HLB solid-phase extraction (SPE) cartridge.

  • The cartridge is rinsed with water.

  • The analytes are eluted with methanol.

  • The methanol eluate is evaporated and reconstituted to a final volume of 1.0 mL in a 1:1 methanol:water solution.

LC-MS/MS Analysis:

  • The sample extract is analyzed by LC/MS/MS.

  • Quantification is based on an external standard calibration curve.

  • A quadratic curve fit with 1/x weighting is used for the calibration.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the specific workflow for the analysis of Metolachlor using an internal standard.

G General Workflow for Analytical Method Validation cluster_planning Planning cluster_validation Validation cluster_documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Linearity Linearity & Range Select_Method->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Validation_Report Prepare Validation Report LOD_LOQ->Validation_Report SOP Develop Standard Operating Procedure Validation_Report->SOP

Caption: A flowchart outlining the key stages of analytical method validation.

G Workflow for Metolachlor Analysis with this compound Sample_Collection Collect Water Sample Add_IS Add this compound Internal Standard Sample_Collection->Add_IS Vortex Vortex to Mix Add_IS->Vortex LC_MSMS LC-MS/MS Analysis Vortex->LC_MSMS Data_Processing Data Processing (Ratio of Analyte to IS) LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for Metolachlor analysis using this compound.

References

A Comparative Guide to Internal Standards for Herbicide Analysis: Metolachlor-d6 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of herbicide residues in environmental and biological matrices is paramount for ensuring environmental safety, food quality, and for advancing agrochemical research. The use of an internal standard (IS) in chromatographic analysis is a critical practice to enhance the accuracy and precision of these analytical methods by correcting for variations during sample preparation and instrumental analysis. Among the choices for internal standards, isotopically labeled compounds, such as Metolachlor-d6, are often considered the gold standard.

This guide provides an objective comparison of this compound with other common types of internal standards used in herbicide analysis, supported by experimental data from various studies.

The Gold Standard: Isotopically Labeled Internal Standards

This compound is a deuterated form of the herbicide metolachlor. The key advantage of using a stable isotope-labeled (SIL) internal standard lies in its chemical and physical similarity to the target analyte. Since this compound has the same core chemical structure as metolachlor, it exhibits nearly identical behavior during extraction, chromatography, and ionization in mass spectrometry. This co-elution and similar response to matrix effects allow for highly effective compensation for analytical variability, leading to more accurate and precise quantification.[1]

Comparison of Internal Standard Performance

Table 1: Performance Data for Herbicide Analysis using this compound as an Internal Standard

Analyte(s)MatrixInternal StandardRecovery (%)Precision (RSD%)Linearity (r²)Reference
Metolachlor, Acetochlor, Alachlor, Dimethenamid and their degradatesGround and Surface WaterMixed deuterated standards including this compound95 - 105Not Specified>0.99[2]
Atrazine, Simazine, Propazine, Metolachlor and degradatesGround, Tap, and Surface WaterThis compound and other deuterated standards70 - 120 (at LOQ)<20 (at LOQ)Not Specified[3]
Metolachlor and other herbicidesWaterMixed deuterated standards including this compoundNot SpecifiedNot SpecifiedNot Specified[4]

Table 2: Performance Data for Herbicide Analysis using a Non-Isotopically Labeled Internal Standard

Analyte(s)MatrixInternal StandardRecovery (%)Precision (RSD%)Linearity (r²)Reference
Terbuthylazine, S-metolachlorSoilNot specified (External Standard Method)81 - 92Not Specified>0.999
1,3,5-Triazine herbicidesWater and SoilLindane93 - 103 (water), 91 - 102 (soil)Not SpecifiedNot Specified
51 PesticidesTomatoPropoxur70 - 120<20Not Specified

From the data presented, it is evident that methods employing this compound consistently achieve high recovery and precision, meeting stringent regulatory guidelines. While methods with non-isotopically labeled internal standards can also provide acceptable results, the use of a deuterated standard like this compound generally offers a higher degree of confidence in the data, especially when dealing with complex matrices that are prone to significant matrix effects.

Experimental Protocols

Below are representative experimental protocols for the determination of metolachlor using an isotopically labeled internal standard.

Protocol 1: Determination of Metolachlor in Water using a Deuterated Internal Standard (this compound)

This protocol is based on the principles outlined in EPA and other validated methods.

  • Sample Preparation:

    • To a 200 mL water sample, add a known amount of this compound internal standard solution.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes.

    • Elute the analytes and the internal standard from the SPE cartridge with an appropriate solvent (e.g., ethyl acetate).

    • Evaporate the eluate to a small volume and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with appropriate modifiers (e.g., formic acid or ammonium formate).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both metolachlor and this compound.

  • Quantification:

    • Calculate the ratio of the peak area of metolachlor to the peak area of this compound.

    • Determine the concentration of metolachlor in the sample by comparing this ratio to a calibration curve prepared with standards containing both the analyte and the internal standard.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for herbicide analysis using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result Sample Water/Soil Sample Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Add_IS->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Quantification Quantification using Peak Area Ratios LC_MSMS->Quantification Final_Concentration Final Analyte Concentration Quantification->Final_Concentration

Caption: Experimental workflow for herbicide analysis.

Conclusion and Recommendations

The selection of an appropriate internal standard is a critical factor in developing a robust and reliable analytical method for herbicide residue analysis. The experimental evidence and established analytical principles strongly support the use of isotopically labeled internal standards, such as this compound, for achieving the highest levels of accuracy and precision.

  • This compound is the superior choice for the quantitative analysis of metolachlor. Its use effectively compensates for matrix effects and variability in sample preparation, leading to highly reliable data.

  • Structural analogs can be a viable alternative when a deuterated standard is not available. However, they require more rigorous validation to ensure they adequately mimic the behavior of the analyte.

  • External standard calibration (no internal standard) is generally not recommended for complex matrices due to its susceptibility to matrix effects and other analytical errors.

For researchers and scientists aiming for the most accurate and defensible data in herbicide analysis, the use of this compound as an internal standard is the recommended best practice.

References

Navigating Precision: A Comparative Guide to Metolachlor-d6 and its 13C-Labeled Alternative in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical measurements are paramount. In the quantitative analysis of the herbicide Metolachlor, stable isotope-labeled internal standards are indispensable for achieving reliable results. This guide provides a comprehensive comparison of the widely used Metolachlor-d6 and its alternative, Metolachlor (ring-13C6), as certified reference materials (CRMs).

The use of isotopically labeled analogs in conjunction with mass spectrometry is the gold standard for mitigating matrix effects and ensuring the highest quality data. This compound, a deuterated form of the parent molecule, has been a common choice for an internal standard. However, the emergence of 13C-labeled standards, such as Metolachlor (ring-13C6), presents an alternative with distinct advantages and disadvantages. This comparison delves into the specifics of their performance, supported by data from commercially available certified reference materials and established analytical methodologies.

Performance Characteristics: this compound vs. Metolachlor (ring-13C6)

The choice between a deuterated and a 13C-labeled internal standard can significantly influence the accuracy and precision of quantification. The following table summarizes the key characteristics of this compound and Metolachlor (ring-13C6) based on information from certified reference material providers.

FeatureThis compoundMetolachlor (ring-13C6)Rationale & Implications for Metolachlor Analysis
Isotopic Purity Typically >95% to 98% atom % D[1]Commonly offered at 99% atom % 13CHigher isotopic purity in the internal standard minimizes its contribution to the native analyte signal, enhancing accuracy.
Chemical Purity Generally >95% (HPLC)[1]Stated as 98%[2]High chemical purity ensures that the measured response is attributable to the internal standard and not impurities.
Certified Purity Uncertainty Not always explicitly stated on product pages.A representative, non-labeled Metolachlor CRM shows a certified purity of 98.5 +/- 0.1 %.A lower uncertainty in the certified purity of the CRM translates to higher accuracy in the preparation of calibration standards.
Potential for Isotopic Exchange Deuterium atoms can be susceptible to back-exchange with hydrogen atoms, potentially compromising accuracy.13C atoms are integrated into the carbon skeleton, making them highly stable and not prone to exchange.For Metolachlor, the deuterium labels are on the propyl group, which are generally stable. However, 13C labeling offers a higher degree of confidence in isotopic stability throughout the analytical process.
Chromatographic Separation Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-labeled counterparts.13C-labeled compounds typically co-elute perfectly with the native analyte.Co-elution is crucial for effective compensation of matrix effects. Any shift in retention time can lead to less accurate correction.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below are representative experimental protocols for the analysis of Metolachlor using either this compound or Metolachlor (ring-13C6) as an internal standard with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS/MS Protocol for Metolachlor Analysis

This protocol is adapted from established methods for pesticide residue analysis in environmental and agricultural samples.[3]

1. Sample Preparation (QuEChERS Method)

  • Homogenize 10-15 g of the sample (e.g., soil, produce).

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Spike with an appropriate volume of the this compound or Metolachlor (ring-13C6) internal standard solution.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent mixture (e.g., PSA, C18, GCB).

  • Centrifuge and filter the supernatant for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm) or similar.

  • Injector: Splitless mode at 250 °C.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Metolachlor: Monitor appropriate precursor and product ion transitions.

    • This compound or Metolachlor (ring-13C6): Monitor the corresponding mass-shifted transitions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction Sample->Extraction Add Internal Standard Cleanup d-SPE Cleanup Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS/MS Detection (MRM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS/MS Experimental Workflow
LC-MS/MS Protocol for Metolachlor Analysis

This protocol is a representative method for the analysis of Metolachlor in aqueous samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Filter the water sample (e.g., 100 mL).

  • Spike with the this compound or Metolachlor (ring-13C6) internal standard.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or polymeric sorbent) with methanol and then water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable solvent (e.g., ethyl acetate or methanol).

  • Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Metolachlor: Monitor appropriate precursor and product ion transitions.

    • This compound or Metolachlor (ring-13C6): Monitor the corresponding mass-shifted transitions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Add Internal Standard Elution Elution & Reconstitution SPE->Elution LC_Injection LC Injection Elution->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

LC-MS/MS Experimental Workflow

Conclusion

Both this compound and Metolachlor (ring-13C6) serve as effective internal standards for the accurate and precise quantification of Metolachlor. The choice between them may depend on several factors, including budget, the complexity of the sample matrix, and the desired level of confidence in the results. While this compound is a widely accepted and often more economical option, Metolachlor (ring-13C6) offers superior isotopic stability and chromatographic co-elution, which can be critical for challenging analytical applications. The provided experimental protocols offer a solid foundation for developing robust and reliable methods for Metolachlor analysis, ensuring data of the highest quality for research and regulatory purposes.

References

A Comparative Analysis of Mass Spectra: Metolachlor vs. Metolachlor-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development and analytical chemistry, understanding the mass spectral characteristics of isotopically labeled compounds is crucial for quantitative analysis and metabolic studies. This guide provides a detailed comparison of the mass spectra of the herbicide Metolachlor and its deuterated analog, Metolachlor-d6.

This comparison will delve into the fragmentation patterns observed under electron ionization (EI) mass spectrometry, offering insights into how deuterium labeling influences the mass spectral behavior of the parent molecule. The data presented is essential for developing robust analytical methods for the detection and quantification of Metolachlor in various matrices.

Quantitative Mass Spectral Data Comparison

The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities of the major fragment ions observed in the electron ionization (EI) mass spectra of Metolachlor and this compound.

Ion TypeMetolachlor (Unlabeled)This compound
Molecular Ion [M]+• 283/285289/291
Key Fragment Ions (m/z)
[M-CH2Cl]+234240
[M-OCH3]+252/254258/260
[C8H10N]+120120
[C9H12N]+134134
[C10H14N]+148148
[M-C4H8O2Cl]+162162
[M-C5H10NO2]+176176

Experimental Protocols

The mass spectral data presented in this guide were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Gas Chromatography (GC) Conditions:

  • Column: HP-5MS (5% phenylmethyl siloxane) capillary column (30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 50 °C held for 1 minute, then ramped to 200 °C at 30 °C/min, followed by a ramp to 280 °C at 10 °C/min and held for 1 minute, and a final ramp to 310 °C held for 3 minutes.

  • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 280 °C.

  • Transfer Line Temperature: 300 °C.

  • Scan Range: m/z 50-500.

Fragmentation Pathway Analysis

The fragmentation of Metolachlor under electron ionization is influenced by the presence of the chloroacetyl group, the substituted aniline ring, and the ether linkage. The deuteration in this compound, primarily on the propyl side chain, leads to predictable shifts in the mass-to-charge ratios of fragments containing this portion of the molecule.

Below is a DOT script that generates a diagram illustrating the primary fragmentation pathways of Metolachlor.

Metolachlor_Fragmentation cluster_frags Key Fragment Ions Metolachlor Metolachlor [M]+• m/z 283/285 frag1 [M-CH2Cl]+ m/z 234 (Metolachlor) m/z 240 (this compound) Metolachlor->frag1 - •CH2Cl frag2 [M-OCH3]+ m/z 252/254 (Metolachlor) m/z 258/260 (this compound) Metolachlor->frag2 - •OCH3 frag3 [C10H14N]+ m/z 148 Metolachlor->frag3 - C5H8O2Cl Metolachlor_d6 This compound [M]+• m/z 289/291 Metolachlor_d6->frag1 - •CH2Cl Metolachlor_d6->frag2 - •OCH3 Metolachlor_d6->frag3 - C5H2D6O2Cl frag4 [C9H12N]+ m/z 134 frag3->frag4 - CH2 frag5 [C8H10N]+ m/z 120 frag4->frag5 - CH2

Caption: Fragmentation of Metolachlor and this compound.

This guide provides a foundational comparison of the mass spectra of Metolachlor and its deuterated analog. For more in-depth analysis, researchers are encouraged to consult the referenced literature and spectral databases.

Navigating the Analytical Maze: A Guide to Metolachlor Metabolite Cross-Reactivity in Metolachlor-d6 Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide Metolachlor and its metabolites, the use of isotopically labeled internal standards, such as Metolachlor-d6, is a cornerstone of accurate quantification. However, the potential for cross-reactivity of Metolachlor's primary metabolites, Metolachlor ethanesulfonic acid (ESA) and Metolachlor oxanilic acid (OXA), with these methods is a critical consideration that can impact data integrity. This guide provides a comprehensive comparison of the analytical behavior of Metolachlor and its metabolites, offering supporting experimental data and detailed protocols to ensure robust and reliable analytical outcomes.

The accuracy of quantitative analysis by mass spectrometry, particularly when employing isotopically labeled internal standards, hinges on the principle that the internal standard behaves identically to the analyte during sample preparation and analysis, but is distinguishable by its mass. Any overlap in the mass-to-charge ratio (m/z) of the analyte or its metabolites with the internal standard can lead to inaccurate quantification. This guide delves into the specifics of Metolachlor analysis to illuminate the potential for such interferences.

Understanding the Potential for Cross-Reactivity

Metolachlor undergoes metabolism in the environment and biological systems, primarily forming two key metabolites: Metolachlor ESA and Metolachlor OXA.[1][2] The structural similarity between the parent compound and its metabolites raises the question of whether the metabolites could interfere with the analytical signal of Metolachlor or its deuterated internal standard, this compound.

The primary concern in mass spectrometry-based methods is the potential for isobaric interference, where compounds have the same nominal mass-to-charge ratio. If a metabolite has the same m/z as this compound, it could artificially inflate the internal standard's signal, leading to an underestimation of the true Metolachlor concentration in the sample.

Comparative Analysis of Mass Spectrometric Data

To assess the potential for cross-reactivity, a critical examination of the mass-to-charge ratios of the precursor and product ions used for quantification in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential. The following table summarizes the key m/z values for S-Metolachlor, its major metabolites, and the deuterated internal standard, this compound. This data is crucial for developing selective analytical methods and identifying potential isobaric interferences.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
S-Metolachlor284252 176
Metolachlor ESA330298 202
Metolachlor OXA280248 90
This compound290Varies (typically +6 Da from Metolachlor fragments)Varies (typically +6 Da from Metolachlor fragments)

Note: The primary quantification transition is highlighted in bold. Data for S-Metolachlor, Metolachlor ESA, and Metolachlor OXA is sourced from a validated LC-MS/MS method.[3] The m/z values for this compound are predicted based on the addition of six deuterium atoms to the Metolachlor molecule.

Based on this data, the precursor ions of Metolachlor (284 m/z), Metolachlor ESA (330 m/z), Metolachlor OXA (280 m/z), and this compound (290 m/z) are sufficiently different to be resolved by a triple quadrupole mass spectrometer. This separation in the first quadrupole (Q1) is the first line of defense against cross-reactivity.

Furthermore, the selection of unique product ions in Multiple Reaction Monitoring (MRM) mode provides an additional layer of specificity. For instance, the primary product ion for S-Metolachlor is 252 m/z, while for Metolachlor ESA it is 298 m/z, and for Metolachlor OXA it is 248 m/z. These distinct fragmentation patterns significantly reduce the likelihood of direct interference between the parent compound and its metabolites during detection.

While direct isobaric interference between the primary precursor and product ions appears unlikely, it is crucial to consider the possibility of in-source fragmentation or the presence of less common adducts that could potentially generate ions with overlapping m/z values.[4][5] Therefore, careful method validation, including specificity and selectivity experiments in the presence of high concentrations of the metabolites, is paramount.

Experimental Protocols for Robust Analysis

To minimize the risk of cross-reactivity and ensure accurate quantification of Metolachlor in the presence of its metabolites, the following experimental approach is recommended:

Sample Preparation: Solid Phase Extraction (SPE)

A robust sample preparation method is the first step in mitigating potential interferences. Solid Phase Extraction is a commonly employed technique for the cleanup and concentration of Metolachlor and its metabolites from various matrices.

Protocol:

  • Sample Loading: Pass a 50 mL aliquot of the water sample through an Oasis HLB solid-phase extraction cartridge.

  • Washing: Rinse the cartridge with deionized water to remove polar interferences.

  • Elution: Elute the analytes (Metolachlor, Metolachlor ESA, and Metolachlor OXA) from the cartridge using methanol.

  • Concentration: Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen at approximately 45°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent, such as a mixture of methanol and water, to a final volume of 1.0 mL.

LC-MS/MS Analysis

The use of a validated LC-MS/MS method with optimized chromatographic separation and specific MRM transitions is critical for differentiating Metolachlor from its metabolites.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase analytical column

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A programmed gradient from a high aqueous content to a high organic content to ensure the separation of the more polar metabolites from the parent compound.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode for Metolachlor and negative mode for the acidic metabolites (ESA and OXA) is a common approach.

  • MRM Transitions: Monitor the specific precursor and product ion transitions for each analyte and the internal standard as detailed in the table above.

Visualizing the Workflow and Relationships

To further clarify the analytical process and the relationship between Metolachlor and its metabolites, the following diagrams are provided.

Experimental Workflow for Metolachlor Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (50 mL) SPE_Cartridge Solid Phase Extraction (SPE) Oasis HLB Cartridge Sample->SPE_Cartridge Load Sample Wash Wash with Water SPE_Cartridge->Wash Elution Elute with Methanol Wash->Elution Concentration Evaporate to Dryness Elution->Concentration Reconstitution Reconstitute in 1 mL Methanol/Water Concentration->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Inject Sample Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the analysis of Metolachlor and its metabolites.

Metabolic Pathway of Metolachlor Metolachlor Metolachlor Metabolite_ESA Metolachlor ESA Metolachlor->Metabolite_ESA Metabolism Metabolite_OXA Metolachlor OXA Metolachlor->Metabolite_OXA Metabolism

Caption: Simplified metabolic pathway of Metolachlor to its ESA and OXA metabolites.

Conclusion

While the potential for cross-reactivity of Metolachlor metabolites in analytical methods using this compound as an internal standard exists in theory, a careful examination of the mass spectrometric data suggests that direct isobaric interference is unlikely when using a validated LC-MS/MS method. The distinct precursor and product ion masses for Metolachlor, Metolachlor ESA, and Metolachlor OXA, coupled with chromatographic separation, provide a high degree of selectivity.

However, it is imperative for researchers to perform rigorous method validation, including selectivity and interference studies, to confirm the absence of cross-reactivity in their specific analytical setup and sample matrix. By adhering to the detailed experimental protocols outlined in this guide and maintaining a thorough understanding of the potential analytical pitfalls, scientists can ensure the generation of accurate and reliable data in the analysis of Metolachlor and its metabolites.

References

performance of Metolachlor-d6 in different mass spectrometry instruments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metolachlor-d6, a deuterated analog of the widely used herbicide Metolachlor, plays a critical role as an internal standard in analytical laboratories for the accurate quantification of Metolachlor in various matrices. Its use helps to correct for variations in sample preparation and instrument response. This guide provides a comparative overview of the performance of Metolachlor and its non-deuterated form in different mass spectrometry instruments, supported by experimental data from various studies. While direct comparative performance data for this compound is limited in publicly available literature, its chemical similarity to Metolachlor allows for a reliable estimation of its behavior and performance in the mass spectrometric systems discussed below.

Comparative Performance Data

The following table summarizes the performance of Metolachlor analysis using various mass spectrometry-based methods. These metrics provide a strong indication of the expected performance for this compound under similar conditions.

Instrument/MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
LC-MS/MS Ground and Surface Water0.125 ng injected[1][2]0.10 ppb[1][2]>0.9995 - 105[1]
GC-MS/MS Maize and Soybean Straw0.07 ng/g (for S-Metolachlor)0.19 - 0.67 ng/g (for S-Metolachlor)0.991 - 0.99886 - 119.7
GC-MS Agricultural Samples-<20 ng/mLLinear over 2.0–20.0 μg/mL94.5 - 102.5
GC-Orbitrap MS Wheat, Rye, Rice, Oat, Barley-0.005 - 0.02 mg/kg--
LC-MS/MS Well Water-0.05 ppb--

Experimental Workflow & Methodologies

The analysis of Metolachlor and its deuterated internal standard, this compound, typically follows a standardized workflow from sample collection to data analysis.

This compound Analysis Workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Food Matrix) Extraction Extraction (e.g., SPE, QuEChERS) Sample->Extraction Cleanup Sample Clean-up (e.g., Filtration, dSPE) Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography Introduction into MS System Ionization Ionization (e.g., ESI, EI) Chromatography->Ionization MassAnalysis Mass Analysis (e.g., Triple Quadrupole, Orbitrap) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Quantification Quantification (Internal Standard Method) Detection->Quantification Validation Method Validation Quantification->Validation

General Experimental Workflow for this compound Analysis
Detailed Experimental Protocols:

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation (Water Samples): A common method involves solid-phase extraction (SPE) using C18 cartridges. For a 50 mL water sample, the analytes are eluted with a methanol/water mixture, concentrated, and reconstituted in a solution compatible with the LC mobile phase.

  • Chromatography: Reverse-phase liquid chromatography is typically employed using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization efficiency.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of Metolachlor. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Metolachlor and this compound.

2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

  • Sample Preparation (Solid Matrices): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extracting pesticides from complex matrices like fruits, vegetables, and soil. This involves an extraction with acetonitrile followed by a dispersive SPE cleanup step. For maize and soybean straw, an accelerated solvent extraction (ASE) with n-hexane and acetone has been reported.

  • Chromatography: A capillary column, such as an HP-5MS (5% phenylmethyl siloxane), is commonly used for the separation of Metolachlor. The oven temperature is programmed to ramp up to achieve good separation of the target analyte from matrix interferences.

  • Mass Spectrometry: Electron ionization (EI) is the standard ionization technique for GC-MS. Similar to LC-MS/MS, a triple quadrupole mass spectrometer operating in MRM mode provides high sensitivity and selectivity for quantification.

3. High-Resolution Mass Spectrometry (e.g., GC-Orbitrap MS)

  • Principles: High-resolution mass spectrometry, such as Orbitrap technology, offers high mass accuracy and resolving power. This allows for the confident identification of compounds based on their accurate mass, reducing the reliance on reference standards for identification and minimizing interferences from matrix components.

  • Application: While less common for routine quantification than triple quadrupole instruments, high-resolution MS is invaluable for the identification of unknown metabolites and degradation products of Metolachlor and for confirmation of analyte identity in complex samples.

Alternatives and Considerations

The choice of mass spectrometry instrument depends on the specific requirements of the analysis:

  • Triple Quadrupole (QqQ) Mass Spectrometers (LC-MS/MS and GC-MS/MS): These are the workhorses for quantitative analysis due to their excellent sensitivity, selectivity, and wide dynamic range in MRM mode. They are ideal for routine monitoring and regulatory compliance where target analytes and their concentration ranges are well-defined.

  • Quadrupole Time-of-Flight (Q-TOF) and Orbitrap Mass Spectrometers: These high-resolution instruments are superior for qualitative analysis, structural elucidation, and screening for a large number of compounds without prior method development for each analyte. Their high mass accuracy provides an additional layer of confirmation.

  • Ion Trap Mass Spectrometers: These instruments can perform multiple stages of mass spectrometry (MSn), which is useful for structural elucidation. However, they can be susceptible to space-charging effects in complex matrices, which may limit their quantitative performance compared to triple quadrupoles.

References

A Comparative Guide to the Quantification of Metolachlor: Evaluating the Role of Metolachlor-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of the herbicide Metolachlor, with a particular focus on the limit of detection (LOD) and limit of quantification (LOQ) achieved when using its deuterated isotopologue, Metolachlor-d6, as an internal standard. The use of an internal standard is a critical component in analytical chemistry for improving the accuracy and precision of quantitative analysis by correcting for analyte loss during sample preparation and instrumental analysis. This guide will delve into the experimental data supporting the use of this compound and compare its performance against alternative analytical approaches.

Data Summary: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Metolachlor

The following table summarizes the performance of various analytical methods for the determination of Metolachlor in different environmental matrices. The inclusion of this compound as an internal standard consistently demonstrates high sensitivity and robustness.

Analytical MethodMatrixInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSWaterThis compound --
GC-MSMaize and Soybean StrawNot specified0.07 ng/g-
LC-MS/MSGround and Surface WaterNot specified0.125 ng injected0.10 ppb
ImmunoassayWaterNone (External Standard)0.05 ppb0.075 ppb
GC-MSWaterDeuterated herbicides-0.05 ppb
LC-MS/MSSoil and MaizeIsoprotron-d60.0005 mg/kg0.001 mg/kg
LC-MS/MSWell WaterNot specified-0.05 ppb (Reporting Limit)
HPLC-UVSoilNot specified0.01 mg/kg0.060 mg/kg

Experimental Workflow for Metolachlor Quantification using this compound

The following diagram illustrates a typical workflow for the analysis of Metolachlor in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Water Sample Collection spike Spike with this compound (Internal Standard) sample->spike spe Solid-Phase Extraction (SPE) spike->spe elution Elution of Analytes spe->elution concentration Sample Concentration elution->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quant Quantification using Calibration Curve lcms->quant report Reporting of Results quant->report

A Comparative Guide to Metolachlor Extraction Efficiency for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Metolachlor from various environmental and biological matrices is a critical first step for accurate quantification and analysis. This guide provides an objective comparison of common extraction methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Data Summary: A Comparative Look at Extraction Efficiency

The following table summarizes quantitative data from various studies, offering a clear comparison of the performance of different Metolachlor extraction methods. Key parameters such as the extraction method, the matrix (sample type), the solvent used, recovery percentages, and relative standard deviations (RSD) are presented to facilitate an informed decision.

Extraction MethodMatrixSolvent(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Solid-Phase Extraction (SPE)WaterMethanol/Water95 - 105Not Specified
Solid-Phase Extraction (SPE)Well WaterMethanolNot SpecifiedNot Specified
Solid-Phase Extraction (SPE)Surface and Deionized WaterNot Specified>80Not Specified
Microwave-Assisted Extraction (MAE) coupled with SPESoilMethanol/Water>71<10
Batch ExtractionField SoilMethanol/Water (80:20)Yields 1.3-1.8 times higher than Soxhlet<12
Accelerated Solvent Extraction (ASE)Maize and Soybean Plantsn-hexane and acetone86 - 119.71.2 - 4.8
Modified QuEChERSSoil and MaizeNot Specified89.3 - 92.75.3 - 6.3

In-Depth Experimental Protocols

Detailed methodologies for key Metolachlor extraction techniques are provided below. These protocols are based on established methods and offer a step-by-step guide for laboratory application.

Solid-Phase Extraction (SPE) for Water Samples

This method is widely used for the extraction and preconcentration of Metolachlor from aqueous matrices.

  • Sample Preparation: A 50 mL water sample is collected.

  • Column Conditioning: A C-18 SPE column is conditioned according to the manufacturer's instructions.

  • Sample Loading: The water sample is passed through the conditioned SPE column.

  • Analyte Elution: The retained Metolachlor and its degradates are eluted from the column using a solution of 80/20 methanol/water (v/v)[1].

  • Concentration: The eluate is then concentrated to less than 1.0 mL.

  • Reconstitution: The concentrated sample is reconstituted in a 10/90 acetonitrile/water (v/v) solution to the desired final volume for analysis[1].

Microwave-Assisted Extraction (MAE) for Soil Samples

MAE is a rapid and efficient method for extracting Metolachlor from solid matrices like soil.

  • Sample Preparation: A representative soil sample is weighed.

  • Extraction: The soil sample is placed in a microwave extraction vessel with a 50 mL solution of methanol/water (50:50)[2].

  • Microwave Program: The extraction is carried out for 20 minutes at 100°C[2].

  • Solid-Phase Extraction Cleanup: The resulting extract is then passed through C18 cartridges for cleanup and fractionation[2].

  • Analysis: The parent compounds are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), while metabolites are analyzed by High-Performance Liquid Chromatography (HPLC).

Accelerated Solvent Extraction (ASE) for Plant Samples

ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.

  • Sample Preparation: Plant material (e.g., maize or soybean straw) is dried and homogenized.

  • Extraction: The homogenized sample is extracted with a mixture of n-hexane and acetone using an ASE system.

  • Temperature Optimization: The extraction temperature is a critical parameter, with studies showing optimal extraction of acetochlor and s-metolachlor between 80 to 140°C.

  • Cycle Optimization: A single extraction cycle has been found to be efficient for saving solvent and time.

  • Analysis: The resulting extract is then analyzed, typically by GC-MS/MS.

Visualizing the Process: Experimental Workflows and Influencing Factors

To further clarify the experimental process and the interplay of various factors, the following diagrams have been generated.

Metolachlor Extraction and Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction cluster_Analysis Analysis Sample_Collection Sample Collection (Water, Soil, Plant) Homogenization Homogenization/ Filtration Sample_Collection->Homogenization Solvent_Addition Solvent Addition Homogenization->Solvent_Addition Extraction_Method Extraction Method (SPE, MAE, ASE, etc.) Extraction_Process Extraction (e.g., elution, heating) Solvent_Addition->Extraction_Process Concentration Concentration/ Evaporation Extraction_Process->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analytical_Instrument Analytical Instrumentation (GC-MS, LC-MS/MS) Reconstitution->Analytical_Instrument Data_Analysis Data Analysis and Quantification Analytical_Instrument->Data_Analysis

Caption: General experimental workflow for Metolachlor extraction and analysis.

Factors_Affecting_Extraction_Efficiency cluster_Method Methodological Factors cluster_Matrix Matrix Effects Extraction_Efficiency Metolachlor Extraction Efficiency Extraction_Technique Extraction Technique (SPE, MAE, etc.) Extraction_Technique->Extraction_Efficiency Solvent_Type Solvent Type & Polarity Solvent_Type->Extraction_Efficiency Temperature Temperature Temperature->Extraction_Efficiency Time Extraction Time Time->Extraction_Efficiency pH pH pH->Extraction_Efficiency Sample_Type Sample Matrix (Soil, Water, Plant) Sample_Type->Extraction_Efficiency Organic_Matter Organic Matter Content (in soil) Organic_Matter->Extraction_Efficiency Interfering_Compounds Presence of Interfering Compounds Interfering_Compounds->Extraction_Efficiency

Caption: Factors influencing the efficiency of Metolachlor extraction.

References

A Researcher's Guide to Uncertainty Budget Calculation for Metolachlor Analysis Using Metolachlor-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental analysis, ensuring the accuracy and reliability of quantitative analytical data is paramount. The use of an isotopically labeled internal standard, such as Metolachlor-d6 for the analysis of the herbicide Metolachlor, is a widely accepted technique to improve precision and accuracy by correcting for variations in sample preparation and instrument response. However, understanding and quantifying the sources of error is crucial for reporting high-quality data. This guide provides a comprehensive comparison and detailed methodology for calculating the uncertainty budget for Metolachlor analysis using this compound as an internal standard, supported by experimental protocols and visual workflows.

Understanding Measurement Uncertainty

Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[1] It provides a quantitative indication of the quality of the result. An uncertainty budget is a systematic approach to identifying and quantifying all the individual sources of uncertainty in an analytical method.[2]

The use of an internal standard like this compound can significantly reduce uncertainties arising from sample preparation steps and instrumental variations, as the analyte and the internal standard are affected similarly. However, it does not eliminate all sources of uncertainty.

Key Sources of Uncertainty in Metolachlor Analysis

The main sources of uncertainty in the analysis of Metolachlor using an internal standard method can be categorized as follows:

  • Purity of Reference Materials: The uncertainty associated with the purity of the Metolachlor and this compound reference standards. This information is typically provided in the certificate of analysis.

  • Sample and Standard Preparation: This includes uncertainties from weighing, and volumetric measurements of stock and working solutions. The calibration of balances and volumetric glassware, as well as the temperature at which they are used, contribute to this uncertainty.[2]

  • Calibration Curve: The uncertainty associated with the fitting of the calibration curve, which is used to determine the concentration of the analyte in the sample.

  • Instrumental Analysis: The repeatability and reproducibility of the analytical instrument (e.g., LC-MS/MS or GC-MS) contribute to the overall uncertainty. This includes variations in injection volume and detector response.

  • Sample Matrix Effects: Although the internal standard compensates for many matrix effects, residual, uncorrected effects can still contribute to the uncertainty.

  • Recovery: While the internal standard corrects for recovery during sample preparation, the efficiency of the extraction process itself can have an associated uncertainty.[3]

Quantitative Uncertainty Budget Calculation: A Case Study

The following table summarizes a hypothetical, yet realistic, uncertainty budget for the analysis of Metolachlor in a water sample using this compound as an internal standard. The final concentration of Metolachlor in the sample was determined to be 5.0 µg/L.

Uncertainty Source Value Standard Uncertainty (u) Relative Standard Uncertainty (u_rel) Sensitivity Coefficient (c) Contribution to Combined Uncertainty (u_i(y))
Purity of Metolachlor Standard 99.5 ± 0.5%0.00290.002910.0145
Purity of this compound Standard 99.0 ± 0.5%0.00290.0029-1-0.0145
Weighing of Metolachlor Standard 10.0 mg0.01 mg0.001010.0050
Weighing of this compound Standard 10.0 mg0.01 mg0.0010-1-0.0050
Volume of Stock Solutions 10.0 mL0.02 mL0.002010.0100
Volume of Internal Standard Stock 10.0 mL0.02 mL0.0020-1-0.0100
Calibration Curve --0.015010.0750
Instrument Repeatability --0.020010.1000
Sample Volume 50.0 mL0.1 mL0.002010.0100
Final Extract Volume 1.0 mL0.01 mL0.0100-1-0.0500
Combined Standard Uncertainty (u_c) 0.138 µg/L
Expanded Uncertainty (U = k * u_c, k=2) 0.28 µg/L

The final result would be reported as 5.0 ± 0.3 µg/L .

Experimental Protocol: Metolachlor Analysis in Water

This protocol describes a general procedure for the determination of Metolachlor in water samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

1. Materials and Reagents

  • Metolachlor analytical standard

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Oasis HLB SPE cartridges

2. Preparation of Standards

  • Prepare individual stock solutions of Metolachlor and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working calibration standards by diluting the Metolachlor stock solution with a mixture of methanol and water.

  • Spike each calibration standard and sample with a fixed amount of the this compound internal standard solution.

3. Sample Preparation (Solid-Phase Extraction)

  • Measure 50 mL of the water sample.[4]

  • Add a known amount of this compound internal standard to the sample.

  • Condition an Oasis HLB SPE cartridge with methanol followed by ultrapure water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the Metolachlor and this compound from the cartridge with methanol.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known final volume (e.g., 1 mL) of the initial mobile phase.

4. LC-MS/MS Analysis

  • Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Separate the analytes using a suitable C18 column with a gradient elution of water and acetonitrile, both containing formic acid.

  • Detect and quantify Metolachlor and this compound using multiple reaction monitoring (MRM) in positive ion mode.

5. Quantification

  • Construct a calibration curve by plotting the peak area ratio of Metolachlor to this compound against the concentration of Metolachlor.

  • Determine the concentration of Metolachlor in the samples from the calibration curve.

Workflow for Uncertainty Budget Calculation

The following diagram illustrates the logical workflow for combining the individual sources of uncertainty to calculate the final expanded uncertainty of the Metolachlor measurement.

Uncertainty_Budget_Workflow cluster_bottom_up Individual Uncertainty Components cluster_combination Calculation Steps cluster_result Final Result u_purity_analyte Purity of Metolachlor combined_std_uncertainty Combined Standard Uncertainty (u_c) (Root Sum of Squares) u_purity_analyte->combined_std_uncertainty u_purity_is Purity of This compound u_purity_is->combined_std_uncertainty u_weighing Weighing u_weighing->combined_std_uncertainty u_volume Volumetric Measurements u_volume->combined_std_uncertainty u_calib Calibration Curve u_calib->combined_std_uncertainty u_instr Instrument Repeatability u_instr->combined_std_uncertainty u_rec Recovery u_rec->combined_std_uncertainty expanded_uncertainty Expanded Uncertainty (U) (U = k * u_c) combined_std_uncertainty->expanded_uncertainty final_result Reported Result (Concentration ± U) expanded_uncertainty->final_result

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Metolachlor-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Metolachlor-d6 are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Adherence to established protocols is not just a matter of compliance but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

This compound is recognized as harmful if swallowed or inhaled and can provoke an allergic skin reaction.[1][2] Furthermore, it poses a significant threat to aquatic ecosystems, with long-lasting effects.[2] Therefore, meticulous disposal procedures are critical.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing accidental exposure.

PPE ComponentSpecification
Gloves Chemical-resistant gloves
Eye Protection Safety glasses with side-shields or goggles
Body Protection Lab coat or other protective clothing
Respiratory Use in a well-ventilated area or with a fume hood.[1]

Always handle this compound in a designated area, away from general laboratory traffic, to contain any potential spills.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

2. Managing Spills and Contaminated Materials:

  • In the event of a spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[3]

  • Carefully collect the absorbent material and any contaminated items (e.g., paper towels, gloves) and place them in the designated hazardous waste container.

  • Thoroughly clean the spill area with soap and water.

  • Crucially, prevent the spilled product from entering drains or waterways.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.

  • This storage area should be clearly marked and away from incompatible materials.

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company or your institution's EHS department.

  • It is strictly prohibited to dispose of this chemical down the drain or in regular trash. Open dumping or burning of this pesticide is also forbidden.

  • Ensure that all disposal activities comply with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

Metolachlor_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Use Designated Waste Container A->B C Label Container 'Hazardous Waste' B->C D Segregate from Other Waste C->D G Store Sealed Container in Secondary Containment D->G E Clean Up Spills with Inert Absorbent F Place Contaminated Materials in Container E->F Spill Event F->B H Arrange for Pickup by Licensed Waste Disposal G->H I Ensure Compliance with All Regulations H->I

Caption: this compound Disposal Workflow.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound for the most comprehensive guidance.

References

Essential Safety and Logistical Information for Handling Metolachlor-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Metolachlor-d6. It offers procedural guidance on safe handling, personal protective equipment (PPE), and disposal.

Physical and Chemical Properties

PropertyValue
Chemical Formula C₁₅H₁₆D₆ClNO₂[1]
Molecular Weight 289.83 g/mol [1][2]
Appearance Tan to brown oily liquid[3]
Odor Slightly sweet[3]
Solubility Slightly soluble in water; soluble in most organic solvents
CAS Number 1219803-97-0

Hazard Identification and Precautionary Measures

This compound is classified as harmful if swallowed or inhaled and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H317: May cause an allergic skin reaction

  • H318: Causes serious eye damage

  • H332: Harmful if inhaled

  • H410: Very toxic to aquatic life with long lasting effects

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P317: IF SWALLOWED: Get medical help.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE for various activities.

ActivityRecommended PPE
Handling and Mixing (Concentrate) Chemical-resistant suit (e.g., Tyvek®), chemical-resistant gloves (nitrile or butyl), chemical-resistant apron, unlined chemical-resistant boots, and a full-face respirator or safety goggles with a face shield.
Application (Diluted Solution) Long-sleeved shirt and long pants, chemical-resistant gloves, closed-toe shoes and socks, and protective eyewear.
Cleaning and Spill Management Chemical-resistant suit, chemical-resistant gloves, chemical-resistant boots, and a full-face respirator with appropriate cartridges.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh/Measure in a Ventilated Hood B->C D Prepare Solution C->D E Decontaminate Work Surfaces D->E F Remove and Clean PPE E->F G Segregate Waste F->G H Dispose as Hazardous Waste G->H

Workflow for handling this compound.
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a properly functioning eyewash station and safety shower are readily accessible.

    • Put on all required personal protective equipment (PPE) as detailed in the table above.

  • Handling and Solution Preparation :

    • Conduct all weighing and handling of the neat compound within a certified chemical fume hood or other ventilated enclosure.

    • When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Post-Handling and Decontamination :

    • After handling, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove PPE, avoiding contact with contaminated areas. Wash reusable PPE after each use and store it separately from personal clothing.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste materials, including unused product, contaminated PPE, and cleaning materials, must be collected in designated, properly labeled, sealed containers for hazardous waste.

  • Disposal Method : Dispose of the hazardous waste through a licensed waste disposal company. Do not dispose of it in the regular trash or pour it down the drain. Discharge into the environment must be avoided.

  • Spill Management : In the event of a spill, contain the material using an inert absorbent such as sand or vermiculite. Collect the absorbed material into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated during cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.